physical and chemical properties of 2-methoxy-3,4-methylenedioxybenzaldehyde
Introduction: Unveiling a Key Synthetic Intermediate 2-Methoxy-3,4-methylenedioxybenzaldehyde, also known as Croweacin aldehyde, is a significant aromatic aldehyde that serves as a valuable intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Key Synthetic Intermediate
2-Methoxy-3,4-methylenedioxybenzaldehyde, also known as Croweacin aldehyde, is a significant aromatic aldehyde that serves as a valuable intermediate in the synthesis of various complex organic molecules. Its structure, which combines a benzaldehyde core with a methoxy and a methylenedioxy group, offers a unique electronic and steric profile that is of considerable interest to researchers in medicinal chemistry and drug development. The strategic placement of the methoxy group at the ortho position to the aldehyde functionality imparts distinct reactivity and potential for selective transformations, distinguishing it from its more common isomer, piperonal (3,4-methylenedioxybenzaldehyde).
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methoxy-3,4-methylenedioxybenzaldehyde, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 2-methoxy-3,4-methylenedioxybenzaldehyde are fundamental to its handling, application in synthesis, and analytical characterization. While this specific isomer is less commonly documented than piperonal, key data has been established in the scientific literature.
Soluble in most organic solvents such as ethanol, ether, and acetone.[2][3] Limited solubility in water.
Chemical Properties and Reactivity Profile
The chemical behavior of 2-methoxy-3,4-methylenedioxybenzaldehyde is primarily dictated by the aldehyde functional group, with its reactivity being modulated by the electron-donating effects of the adjacent methoxy and methylenedioxy substituents on the aromatic ring.
1. Aldehyde Group Reactivity: As a typical aromatic aldehyde, it undergoes a variety of characteristic reactions:
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-3,4-methylenedioxybenzoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-methoxy-3,4-methylenedioxyphenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The aldehyde is a substrate for various condensation reactions, including the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions, to form substituted alkenes.[4]
Reductive Amination: It can participate in reductive amination reactions to form substituted amines, a crucial transformation in the synthesis of many pharmaceutical compounds.
2. Influence of Ring Substituents: The electron-donating methoxy and methylenedioxy groups activate the aromatic ring towards electrophilic substitution. The positioning of these groups directs incoming electrophiles, influencing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The ortho-methoxy group, in particular, can exert a significant steric and electronic influence on the reactivity of the aldehyde.
3. Cleavage of the Methylenedioxy Group: The methylenedioxy bridge, while generally stable, can be cleaved under specific conditions to yield the corresponding catechol (1,2-dihydroxybenzene) derivative. For instance, treatment with phosphorus pentachloride has been shown to cleave the methylenedioxy ring in 2-methoxy-3,4-methylenedioxybenzaldehyde.[1]
Synthesis of 2-Methoxy-3,4-methylenedioxybenzaldehyde: A Step-by-Step Protocol
The synthesis of 2-methoxy-3,4-methylenedioxybenzaldehyde is most effectively achieved through the formylation of a suitably substituted precursor. The Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an electron-rich aromatic ring, is a well-established route.[1]
An In-Depth Technical Guide to 4-Methoxy-1,3-benzodioxole-5-carbaldehyde (CAS Number: 5779-99-7)
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Methoxy-1,3-benzodioxole-5-carbaldehyde, also known by synonyms such as 2-Methoxypiperonal,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methoxy-1,3-benzodioxole-5-carbaldehyde, also known by synonyms such as 2-Methoxypiperonal, is an aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a benzodioxole ring system with methoxy and formyl functional groups, renders it a versatile building block for the construction of complex organic molecules. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics and other bioactive compounds. The strategic positioning of its functional groups allows for a wide array of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
Chemical Structure and Properties
The foundational structure of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde is the benzodioxole core, a bicyclic system where a benzene ring is fused to a 1,3-dioxole ring. This core is substituted with a methoxy group at the 4-position and a carbaldehyde (formyl) group at the 5-position.
The presence of the aldehyde group makes the compound reactive towards nucleophilic addition and condensation reactions. The electron-donating nature of the methoxy group and the methylenedioxy bridge influences the reactivity of the aromatic ring and the aldehyde.
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental values for this specific compound are not widely reported, and some properties are extrapolated from closely related structures like piperonal (CAS 120-57-0) and its isomers.
Soluble in organic solvents like ethanol and ether; limited solubility in water.
N/A
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methylenedioxy protons. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm). The two aromatic protons will likely appear as singlets due to their substitution pattern. The methoxy group protons will be a sharp singlet around 3.9-4.0 ppm, and the methylenedioxy protons will also present as a singlet around 6.0-6.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. Key expected chemical shifts include the carbonyl carbon of the aldehyde group (around 190 ppm), the carbons of the aromatic ring (in the 100-160 ppm region), the methoxy carbon (around 56 ppm), and the methylenedioxy carbon (around 102 ppm). For a similar compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, the aldehyde carbon appears at 189.8 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1670-1690 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy and ether linkages, and the characteristic absorptions of the benzodioxole ring. For a related compound, a carbonyl band was observed at 1674 cm⁻¹.[4]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 180. Fragmentation patterns will likely involve the loss of the formyl group (CHO) and other characteristic fragments of the benzodioxole and methoxy substituents.
Synthesis of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde
The synthesis of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde is typically achieved through the formylation of 4-methoxy-1,3-benzodioxole. The Vilsmeier-Haack reaction is a common and effective method for this transformation.
This protocol is adapted from a reported synthesis of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde.[2]
Materials:
4-Methoxy-1,3-benzodioxole
N,N-Dimethylformamide (DMF), dry
Phosphoryl chloride (POCl₃), freshly distilled
Diethyl ether (Et₂O)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Ice
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add dry DMF (0.64 mL, 8.3 mmol). To this, slowly add freshly distilled POCl₃ (0.77 mL, 8.3 mmol) at 0 °C. The mixture is then heated to 100 °C for 2 hours to form the Vilsmeier reagent.
Formylation Reaction: To the pre-formed Vilsmeier reagent, add 4-methoxy-1,3-benzodioxole (500 mg, 3.29 mmol). Heat the resulting mixture at 100 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it over crushed ice.
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product, which may contain isomeric byproducts, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/diethyl ether gradient) to afford pure 4-Methoxy-1,3-benzodioxole-5-carbaldehyde.[2]
Caption: Synthetic workflow for 4-Methoxy-1,3-benzodioxole-5-carbaldehyde.
Applications in Research and Drug Development
The utility of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde in a research and drug development context stems from its role as a versatile intermediate. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds.
Precursor for Bioactive Molecules
This compound serves as a starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. Its aldehyde functionality is a convenient handle for elaboration into different functional groups or for building carbon-carbon bonds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions. The aromatic ring can also undergo further functionalization.
While specific, named drug molecules directly synthesized from this starting material are not prominently documented in publicly available literature, its structural analogues, such as piperonal, are known precursors in the synthesis of drugs like Tadalafil (for erectile dysfunction).[5] This suggests the potential for 4-Methoxy-1,3-benzodioxole-5-carbaldehyde to be used in the synthesis of novel analogues of existing drugs or entirely new chemical entities.
Research into 1,3-benzodioxole derivatives has shown a wide range of biological activities, including antitumor effects. This highlights the potential for derivatives of 4-Methoxy-1,3-benzodioxole-5-carbaldehyde to be explored in oncology research.
Role in Medicinal Chemistry
In medicinal chemistry, the strategic introduction of the 4-methoxy-1,3-benzodioxole-5-carbaldehyde scaffold can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The methoxy and methylenedioxy groups can influence solubility, metabolic stability, and receptor binding affinity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-Methoxy-1,3-benzodioxole-5-carbaldehyde. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds, such as piperonal and its isomers, can provide guidance on potential hazards.
General Hazards:
Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.[6]
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7]
Allergic Skin Reaction: Some related compounds are known to cause allergic skin reactions.[8]
Recommended Handling Procedures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.
In case of contact, immediately flush the affected area with copious amounts of water.
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
4-Methoxy-1,3-benzodioxole-5-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a benzodioxole core with strategically placed methoxy and aldehyde functional groups provides a rich platform for the synthesis of complex and potentially bioactive molecules. While further research is needed to fully explore its applications, the established reactivity patterns and the biological significance of the benzodioxole scaffold underscore its importance for researchers and scientists in the pharmaceutical and chemical industries.
References
Tsyganov, D. V., & Semenov, V. V. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
Aromatic Fragrances International. (2024). Safety Data Sheet: Compare To HALLOWEEN (W) by Jesus Del Pozo ® F22125. Retrieved from [Link]
Chem-Impex. (n.d.). 6-Methoxy-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
MDPI. (2015). Cloning and Expression of a Perilla frutescens Cytochrome P450 Enzyme Catalyzing the Hydroxylation of Phenylpropenes. Retrieved from [Link]
A-Level Chemistry: Exploring Structural Isomers of C9H8O4
To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: An In-depth Technical Guide to the Structural Isomers of C9H8O4: From Natural Phenols to Synthetic Drugs Execu...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: A Senior Application Scientist
Subject: An In-depth Technical Guide to the Structural Isomers of C9H8O4: From Natural Phenols to Synthetic Drugs
Executive Summary: The Chemical Diversity of C9H8O4
The molecular formula C9H8O4, with a molar mass of 180.16 g/mol , represents a fascinating collection of structural isomers that hold significant importance across biochemistry, pharmacology, and synthetic chemistry.[1] With a degree of unsaturation of six, these isomers typically feature a benzene ring and additional functionalities such as carboxylic acids, esters, and hydroxyl groups. This guide provides an in-depth exploration of the most prominent C9H8O4 isomers, focusing on their distinct chemical properties, synthesis, and applications, particularly within the realm of drug development and natural products. We will dissect the structures of key players like the globally recognized drug, Aspirin, and the widely studied natural phenolic compound, Caffeic Acid, offering both high-level strategic insights and detailed experimental considerations.
Foundational Concepts: Understanding Isomerism in C9H8O4
Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For C9H8O4, this leads to a vast landscape of possible structures with remarkably different physicochemical and biological properties. The presence of a benzene ring (accounting for four degrees of unsaturation) and two additional degrees of unsaturation (from carbonyls or other rings) is a common structural theme. The arrangement of functional groups around the aromatic ring and on aliphatic side chains dictates the identity and function of each isomer.
Below is a classification of the major families of C9H8O4 isomers, which will be the focus of this guide.
Caption: Classification of prominent C9H8O4 structural isomers.
The Hydroxycinnamic Acids: Nature's Antioxidants
Hydroxycinnamic acids are a class of phenylpropanoids characterized by a C6-C3 skeleton. They are biosynthesized in plants via the shikimate pathway and are renowned for their antioxidant properties.[2][3]
Structure and Properties: Caffeic acid is a yellow solid consisting of a phenolic core with both hydroxyl and acrylic functional groups.[2] It exists in both cis and trans isomeric forms, with the trans isomer being the more common and stable.[4] It is a secondary metabolite in plants and serves as a precursor to other important compounds like ferulic acid, a key building block of lignin.[2]
Biological Significance and Applications: Caffeic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties.[5] Its potent antioxidant activity is a cornerstone of its function, making it a subject of interest for pharmaceuticals and cosmeceuticals.[5] In cosmetics, it is utilized for its anti-aging effects, ability to reduce skin pigmentation, and to soothe irritated skin.
Synthesis Insights: While naturally abundant, synthetic routes are crucial for producing derivatives. A common laboratory synthesis involves the Knoevenagel-Doebner condensation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) with malonic acid or its mono-esters.[6] The choice of solvent and base (often pyridine/piperidine) is critical to drive the reaction towards the desired trans (E) conformation.
Structure and Properties: As a structural isomer of caffeic acid, umbellic acid also possesses a dihydroxycinnamic acid framework.[3] The key difference lies in the substitution pattern of the hydroxyl groups on the phenyl ring (2,4- vs. 3,4-).
Biological Significance: Umbellic acid is a key precursor in the biosynthesis of umbelliferone, a natural coumarin with fluorescent properties and various pharmacological activities.[3] The biosynthesis involves enzymatic hydroxylation of 4-coumaric acid.[3]
Salicylic Acid Derivatives: The Pharmaceutical Powerhouse
This class is defined by modifications to salicylic acid (2-hydroxybenzoic acid), leading to compounds with profound therapeutic effects.
Aspirin (Acetylsalicylic Acid): A Cornerstone of Modern Medicine
IUPAC Name: 2-(Acetyloxy)benzoic acid.
Structure and Properties: Aspirin is a white, crystalline solid. It is an ester derivative of salicylic acid, where the phenolic hydroxyl group is acetylated. This seemingly minor structural change drastically alters its therapeutic profile and reduces the gastric irritation associated with salicylic acid.
Mechanism and Applications: Aspirin is one of the most widely used drugs globally for relieving minor aches and pains and reducing fever.[7] Its primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes. This inhibition accounts for its anti-inflammatory, analgesic, and anti-platelet effects.[7]
Synthesis Protocol (Esterification): The synthesis of aspirin is a classic and fundamental organic chemistry experiment involving the acetylation of salicylic acid.[8]
Rationale: Acetic anhydride is used as the acetylating agent because it is more reactive than acetic acid and its byproduct, acetic acid, is easily removed.[8] An acid catalyst, typically sulfuric or phosphoric acid, is employed to protonate the anhydride, making it a more potent electrophile.[7]
Caption: Experimental workflow for the synthesis of Aspirin.
This group of isomers features a phenyl ring substituted with both a carboxyl group (-COOH) and an acetic acid group (-CH2COOH). Their properties are heavily influenced by the relative positions of these two acidic functional groups.
Structure and Properties: These compounds are white crystalline solids.[9] 4-Carboxyphenylacetic acid is also known as homoterephthalic acid.[10] The presence of two carboxylic acid groups of differing acidity and the rigid benzene core makes them useful as building blocks (linkers) in the synthesis of metal-organic frameworks (MOFs) and other polymers.
Applications: Their primary use is in synthetic chemistry as intermediates. For example, 4-carboxyphenylacetic acid can be used in the pharmaceutical field as an intermediate for synthesizing antibiotics and anticancer drugs.[9]
Comparative Data Summary
The following table summarizes key data for the discussed C9H8O4 isomers, highlighting their structural and functional diversity.
The structural isomers of C9H8O4 provide a compelling case study in how subtle changes in atomic arrangement can lead to a vast spectrum of chemical and biological functions. From Caffeic Acid, a product of plant biosynthesis with antioxidant properties, to Aspirin, a synthetic marvel that has revolutionized medicine, these molecules underscore the importance of structural chemistry in drug discovery and materials science. A thorough understanding of their synthesis, properties, and mechanisms is indispensable for researchers and scientists aiming to harness their potential for therapeutic and technological advancement.
References
PubChem. (n.d.). Caffeic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Khan Academy. (n.d.). Carboxylic acid nomenclature and properties. Retrieved from [Link]
Wikipedia. (n.d.). Caffeic acid. Retrieved from [Link]
Wikipedia. (n.d.). Umbellic acid. Retrieved from [Link]
ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]
PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Hooghly Women's College. (n.d.). Synthesis of Aspirin. Retrieved from [Link]
Al-Sayed, E., & Abdel-Daim, M. M. (2018). Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. Molecules, 23(9), 2191. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dihydroxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 3-Phenoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). caffeic acid, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]
Xia, C. N., & Hu, W. X. (2004). Synthesis of Caffeic Acid Esters. Journal of Chemical Research, 2004(5), 334-335. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 29). 13.1: Synthesis of Aspirin Lab Procedure. Retrieved from [Link]
Ataman Kimya. (n.d.). 3,4-DIHYDROXYCINNAMIC ACID. Retrieved from [Link]
Breslyn, W. (2022, March 5). How to Calculate the Molar Mass of C9H8O4: Aspirin (Acetylsalicylic acid). YouTube. Retrieved from [Link]
Wang, L., et al. (2021). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 26(23), 7292. Retrieved from [Link]
MaChemGuy. (2020, August 6). Carboxylic acids – Physical Properties and Acidity (A2 Chemistry). YouTube. Retrieved from [Link]
Journal of Chemical Education. (1999). Synthesis of Aspirin: A General Chemistry Experiment. Retrieved from [Link]
Unknown. (n.d.). Aspirin synthesis.pdf. Retrieved from [Link]
ChemBK. (2024, April 9). 4-CARBOXYMETHYLBENZOIC ACID. Retrieved from [Link]
The Discovery and Synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the history, discovery, and evolving synthetic strategies for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a significant aromatic aldehyde known colloqui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and evolving synthetic strategies for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a significant aromatic aldehyde known colloquially as myristicinaldehyde. This document traces the journey from its initial identification as a derivative of a natural product to its total synthesis and its contemporary role as a valuable intermediate in the pharmaceutical industry. We will delve into the seminal early 20th-century structural elucidation work, detail classic preparative methods, and explore the principles of modern, efficient synthetic routes. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both historical context and practical synthetic insights.
Introduction: The Intersection of Natural Products and Synthetic Chemistry
4-methoxy-1,3-benzodioxole-5-carboxaldehyde, also referred to as myristicinaldehyde or 5-methoxypiperonal, is a crystalline solid with the molecular formula C₉H₈O₄. Its history is intrinsically linked to the study of natural products, specifically the constituents of nutmeg and mace. The quest to understand the structure of myristicin, a major component of nutmeg oil, spurred the initial investigations into myristicinaldehyde.
The significance of myristicinaldehyde has evolved from a tool for structural confirmation to a valuable building block in its own right. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antidepressant rolipram and certain antitumor compounds. This transition highlights a common trajectory in medicinal chemistry: a compound initially of academic interest in natural product chemistry becomes a cornerstone for the development of life-enhancing therapeutics.
This guide will be structured to follow the chronological and technological progression of our understanding and synthesis of this important molecule. We will begin with the early discoveries tied to natural sources, proceed to the first reported total chemical synthesis, detail the classic and widely practiced semi-synthetic route from myristicin, and conclude with a discussion of modern synthetic methodologies that offer improved efficiency and scalability.
Early History: From Natural Product Degradation to Structural Confirmation
The story of myristicinaldehyde begins not with its own discovery, but with the investigation of myristicin (1-allyl-3-methoxy-4,5-methylenedioxybenzene), a prominent phenylpropene found in the essential oil of nutmeg (Myristica fragrans). In the early 20th century, chemists often employed degradation reactions to elucidate the structures of complex natural molecules. By breaking down a larger molecule into smaller, more easily identifiable fragments, they could piece together the original structure.
One of the earliest significant contributions was made by Salway in 1909 and 1910, who was working to determine the structure of the alkaloid narcotine. To do this, he prepared myristicinaldehyde from naturally sourced myristicin. The established method involved two key steps: the isomerization of the allyl group of myristicin to a propenyl group, followed by oxidative cleavage of the resulting double bond.
This transformation demonstrated that myristicinaldehyde was a benzaldehyde derivative with the same substitution pattern as myristicin, thereby providing crucial evidence for the structure of the parent natural product. This early work established a foundational link between myristicin and myristicinaldehyde that would dominate the preparative chemistry of the aldehyde for decades.
The First Total Synthesis: Baker and Robinson (1939)
While the preparation of myristicinaldehyde from a natural precursor was a significant achievement, the de novo or "total" synthesis from simple, non-natural starting materials represents a landmark in validating a proposed chemical structure. This was accomplished by W. Baker and R. Robinson in 1939. Their multi-step synthesis provided unequivocal proof of the structure of myristicinaldehyde and, by extension, myristicin.
The Baker and Robinson synthesis is a classic example of aromatic chemistry from that era, relying on a series of well-established reactions to build the target molecule.
Synthetic Pathway of Baker and Robinson
The synthesis commenced with the readily available pyrogallol 1-methyl ether and proceeded through the following key transformations:
Foundational
Introduction: The Versatile Scaffold of 4-Methoxybenzo[d]dioxole-5-carbaldehyde
An In-depth Technical Guide to the Biological Activity of 4-Methoxybenzo[d]dioxole-5-carbaldehyde Derivatives The 4-methoxybenzo[d]dioxole-5-carbaldehyde core, a substituted benzodioxole, represents a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity of 4-Methoxybenzo[d]dioxole-5-carbaldehyde Derivatives
The 4-methoxybenzo[d]dioxole-5-carbaldehyde core, a substituted benzodioxole, represents a privileged scaffold in medicinal chemistry. The benzodioxole moiety, characterized by a methylenedioxy bridge on a benzene ring, is found in numerous naturally occurring and synthetic bioactive molecules.[1] Its lipophilic nature and the electronic properties conferred by the methoxy and carbaldehyde groups make it a versatile starting point for the synthesis of derivatives with a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making this class of compounds a subject of intense research for drug discovery and development professionals.[1]
This technical guide provides a comprehensive overview of the diverse biological activities of derivatives synthesized from the 4-methoxybenzo[d]dioxole-5-carbaldehyde template. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate these findings, offering field-proven insights for researchers in drug development.
Derivatives of the benzodioxole family have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1] Research has focused on modifying the core structure to enhance potency and selectivity against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which methoxybenzoyl derivatives exert their anticancer effects is the disruption of microtubule dynamics.[2][3] Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptotic cell death.[3]
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed and found to target the colchicine binding site on tubulin, effectively inhibiting microtubule assembly.[2][3] This inhibition disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis, thereby halting cell proliferation.[2]
Caption: Mechanism of tubulin polymerization inhibition by methoxybenzoyl derivatives.
Activity Against Colon Cancer Cells
Specific derivatives of the related natural product apiole (which shares the benzodioxole core) have demonstrated inhibitory effects against colon cancer cells (COLO 205).[4][5] This highlights the potential of this scaffold in developing treatments for gastrointestinal cancers. The structural similarity of these compounds to intermediates used in the synthesis of Coenzyme Q analogs suggests a potential link to cellular respiration and oxidative stress pathways, which are often dysregulated in cancer.[4][5]
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry efforts have revealed key structural features that influence the anticancer potency of these derivatives.
"A" Ring (Methoxybenzoyl Moiety): The presence and position of methoxy groups on the benzoyl ring are critical for activity.
"B" Ring (Heterocyclic Core): Replacing the central ring with alternatives like pyridine, thiophene, and furan has been shown to produce potent compounds.[2]
Linker Group: The nature of the chemical bond connecting the "A" and "B" rings influences both potency and solubility. Introducing an -NH- linker, for instance, has generated highly active and water-soluble compounds.[2]
Table 1: Cytotoxicity of Methoxybenzoyl-Aryl-Thiazole Derivatives
| ATCAA | Lead Compound | Prostate Cancer | 700-1000 |[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.
Cell Seeding: Plate cancer cells (e.g., MCF-7, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[6]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogens
The aldehyde functional group at the 5-position of the core scaffold is a reactive handle for synthesizing Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties.[7][8]
Mechanism of Action
Schiff bases derived from 4-methoxybenzo[d]dioxole-5-carbaldehyde are thought to exert their antimicrobial effects through multiple mechanisms. The lipophilic character of these molecules allows them to penetrate microbial cell membranes more effectively.[9] The imine group (-C=N-) is a key pharmacophore that can interfere with cellular processes by chelating with metal ions essential for enzyme function or by interacting with proteins and DNA within the pathogen.[9]
Synthesis and Efficacy of Schiff Base Derivatives
Condensation of 4-methoxybenzo[d]dioxole-5-carbaldehyde with various primary amines (e.g., amino sugars, sulfonamides) yields Schiff bases with enhanced biological activity.[10] Studies on Schiff bases derived from the structurally similar 2-hydroxy-4-methoxybenzaldehyde have shown excellent antimicrobial and antiaflatoxigenic potency.[10] These derivatives are effective against a range of foodborne pathogens and can reduce the production of aflatoxin B1 by Aspergillus flavus.[10]
Caption: Experimental workflow for synthesis and testing of antimicrobial Schiff bases.
Experimental Protocol: Disc Diffusion Assay for Antibacterial Screening
This method provides a qualitative and semi-quantitative assessment of the antibacterial activity of synthesized compounds.
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify.
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
Lawn Culture: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[7]
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of numerous diseases. Derivatives of benzodioxole and related benzaldehydes have demonstrated promising anti-inflammatory and analgesic (pain-reducing) properties.[11][12]
Mechanism: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of key inflammatory mediators.[12] In cellular models, such as lipopolysaccharide (LPS)-activated macrophages, active derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules. By inhibiting iNOS and COX-2, these compounds can reduce the inflammatory response.[12]
Table 2: Anti-inflammatory Activity of Benzaldehyde Analogs
The efficacy of these compounds has been validated in animal models of inflammation and pain. For example, in the acetic acid-induced writhing test in mice, which models visceral pain, active compounds significantly reduce the number of writhing responses, demonstrating analgesic activity.[12] Similarly, in the carrageenan-induced paw edema model, these derivatives can reduce swelling, providing further evidence of their anti-inflammatory potential.[11]
Neuroprotective Potential
The benzodioxole scaffold is also being explored for its potential in treating neurodegenerative diseases like Parkinson's disease.[13]
Mechanism: Modulation of Neuronal Receptors
Certain benzodioxole derivatives have been shown to modulate the activity of neuronal receptors, which can be a strategy for neuroprotection. One study investigated the potential of a benzodioxole derivative (BDZ-P7) to modulate AMPA receptors.[13] In a rat model of Parkinson's disease, subchronic administration of BDZ-P7 partially reversed motor symptoms and enhanced locomotor activity.[13] This suggests a powerful regulatory effect on the nervous system and indicates the molecule's ability to protect neurons.[13] The structural similarity to flavonoids, some of which are known to interact with benzodiazepine receptors, further supports the neuroactive potential of this chemical class.[14][15]
Future Directions
While promising, research in this area is still emerging. Future work will need to focus on optimizing the neuroprotective benefits of these derivatives, potentially through the development of targeted drug delivery strategies to enhance blood-brain barrier penetration.[13] Further evaluation in other animal models of neurodegeneration, such as Alzheimer's disease and dementia, is also warranted.[13]
Conclusion
The 4-methoxybenzo[d]dioxole-5-carbaldehyde scaffold is a chemically tractable and highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structure-activity relationship studies summarized herein provide a rational basis for the future design of more potent and selective compounds. The detailed protocols offer a validated framework for researchers to synthesize and evaluate new derivatives, accelerating the journey from chemical synthesis to potential clinical application. Continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurology.
Gangjee, A., et al. (2012). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
Gangjee, A., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry. [Link]
(2024). Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience. [Link]
Abdel-Wahab, B.F., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules. [Link]
Doyle, T.B., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
Various Authors. (2024). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]
Edafe, E.A., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Taibah University Medical Sciences. [Link]
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Medina, J.H., et al. (1998). Neuroactive flavonoids: new ligands for the Benzodiazepine receptors. Phytomedicine. [Link]
Lim, H.J., et al. (2015). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. [Link]
Pérez-Hernández, J., et al. (2023). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. [Link]
Janežič, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Pharmaceuticals. [Link]
Matiichuk, V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. [Link]
Mala, G.A., et al. (2023). Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Maiduguri Journal of Pure and Applied Sciences. [Link]
Patil, S.B., et al. (2017). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. ResearchGate. [Link]
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Gomez, L., et al. (2016). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry. [Link]
Pérez-Hernández, J., et al. (2023). Phenolic Compounds of Therapeutic Interest in Neuroprotection. ResearchGate. [Link]
(2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]
Zablotskaya, A., et al. (2009). Diazepam Neuroprotection in Excitotoxic and Oxidative Stress Involves a Mitochondrial Mechanism Additional to the GABAAR and Hypothermic Effects. Journal of Neurochemistry. [Link]
(2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]
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Ghosh, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry. [Link]
S. Nagapriya, et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. [Link]
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Topic: Potential Therapeutic Applications of Methoxy-Benzodioxole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-benzodioxole scaffold, particularly when adorned with a methoxy substituent, represents a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold, particularly when adorned with a methoxy substituent, represents a privileged structure in medicinal chemistry, appearing in numerous natural products with profound biological activity. This technical guide provides a mechanism-centric exploration of the therapeutic potential of methoxy-benzodioxole compounds, moving beyond a mere catalog of effects to an in-depth analysis of their molecular interactions. We will dissect the causality behind experimental designs and present self-validating protocols for key validation assays. The primary focus will be on two promising therapeutic arenas: neuroprotection via monoamine oxidase inhibition and oncology through the modulation of cell survival pathways. This document is intended to serve as a foundational resource for researchers aiming to investigate and harness the pharmacological promise of this versatile chemical class.
The Methoxy-Benzodioxole Core: A Structurally Privileged Scaffold
The fusion of a benzene ring with a methylenedioxy bridge forms the 1,3-benzodioxole heterocycle, a structural motif central to a vast array of bioactive molecules.[1][2] The addition of a methoxy group (-OCH₃) to this core dramatically influences its stereoelectronic properties, modulating its ability to interact with biological targets. This scaffold is found in well-known natural compounds like myristicin from nutmeg and safrole from sassafras, each exhibiting distinct pharmacological profiles.[3][4][5] The therapeutic utility and toxicological concerns of these compounds are intrinsically linked to their metabolism, which is heavily mediated by the cytochrome P450 enzyme system.[3][4] This metabolic conversion can lead to bioactivation and the formation of reactive intermediates, a critical consideration in drug design and development.[3][4]
Therapeutic Avenue I: Neuroprotection via Monoamine Oxidase-A (MAO-A) Inhibition
Mechanistic Rationale
Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A increases the synaptic concentration of these neurotransmitters, a validated strategy for the treatment of depression and anxiety disorders.[6][7] Furthermore, MAO-A activity generates hydrogen peroxide, a reactive oxygen species implicated in the neuronal damage characteristic of neurodegenerative diseases. Consequently, MAO-A inhibitors hold promise as neuroprotective agents. Certain methoxy-benzodioxole compounds have emerged as potent and, critically, reversible inhibitors of this enzyme.
Featured Compound: Myristicin
Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene), a principal psychoactive component of nutmeg, has been identified as a weak but notable inhibitor of MAO-A.[3][4][8][9] While its psychedelic effects at high doses are attributed to its metabolic conversion to an amphetamine-like substance, its interaction with MAO-A provides a compelling starting point for developing novel neurotherapeutics with improved potency and selectivity.[3][4]
Experimental Protocol: In Vitro MAO-A Inhibition Assay (Chemiluminescent)
This protocol describes a robust, high-throughput method for quantifying the inhibitory potential of a test compound against human MAO-A. The causality is clear: a decrease in the luminescent signal is directly proportional to the inhibition of the MAO-A enzyme, which would otherwise metabolize the substrate to produce a detectable product.
Methodology:
Reagent Preparation: Prepare solutions of recombinant human MAO-A enzyme, a luciferin-based MAO substrate, and the test compound (methoxy-benzodioxole derivative) at various concentrations. A known MAO-A inhibitor (e.g., clorgyline) should be used as a positive control.[6][7]
Enzyme-Inhibitor Pre-incubation: In a white, opaque 96-well plate, add the MAO-A enzyme to buffer. Subsequently, add the test compound dilutions and the positive control to their respective wells. Incubate for 15 minutes at room temperature to allow for binding between the enzyme and inhibitor.
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. During this time, active MAO-A will convert the substrate.
Signal Generation: Add a "Luciferin Detection Reagent" to each well. This reagent converts the metabolite from the MAO reaction into luciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.
Luminescence Measurement: After a 20-minute incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Caption: Workflow for a chemiluminescent MAO-A inhibition assay.
Therapeutic Avenue II: Oncology via Apoptosis Induction
Mechanistic Rationale
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Compounds that can reinstate this process in malignant cells are highly sought after as anticancer agents. Methoxy-benzodioxole compounds, notably safrole and its synthetic derivatives, have demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[10][11][12] The mechanism often involves the induction of oxidative stress, disruption of mitochondrial membrane potential, and activation of the caspase cascade—the cell's executioner enzymes.[13]
Featured Compound: Safrole and Its Derivatives
Safrole (1-allyl-3,4-methylenedioxybenzene) has shown cytotoxic effects against human cancer cells, including hepatoma and tongue squamous carcinoma cells.[12][13] Its mechanism involves inducing cell cycle arrest and apoptosis through mitochondria-dependent pathways.[12][13] However, the clinical utility of safrole itself is severely hampered by its classification as a hepatocarcinogen in rodents.[5][14] This critical fact has shifted the research focus towards synthesizing safrole derivatives that retain or enhance the desired antiproliferative activity while eliminating the carcinogenic liability.[10]
The diagram below outlines a simplified model of how a methoxy-benzodioxole compound can trigger the intrinsic apoptosis pathway, a common mechanism for anticancer drugs.
Caption: Simplified intrinsic apoptosis pathway initiated by a test compound.
This protocol is a foundational step in anticancer drug screening, designed to quantify the cytotoxic or cytostatic effects of a compound.[15] The principle is based on the metabolic activity of viable cells: mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.
Methodology:
Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HepG2, SCC-4) under standard conditions. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Exposure: Prepare serial dilutions of the methoxy-benzodioxole test compound. Treat the cells with these concentrations for a defined period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
MTT Reagent Incubation: Following the treatment period, add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into formazan.
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble purple formazan crystals.
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of approximately 570 nm using a microplate spectrophotometer.
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
The therapeutic journey for methoxy-benzodioxole compounds is promising but requires rigorous scientific pursuit. The path forward must include:
Lead Optimization: Undertaking extensive Structure-Activity Relationship (SAR) studies to synthesize derivatives with enhanced potency against specific targets (e.g., MAO-A) and improved selectivity to minimize off-target effects. For anticancer applications, derivatization is essential to abrogate the known carcinogenicity of parent compounds like safrole.[10]
Mechanism Deconvolution: Moving beyond primary endpoints to fully elucidate the molecular pathways being modulated. This includes identifying upstream and downstream signaling nodes and potential resistance mechanisms.
ADME-Tox Profiling: Conducting comprehensive in vitro and in vivo studies to characterize the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profiles of lead candidates. Understanding the metabolic fate, particularly interactions with cytochrome P450 enzymes, is paramount.[3][4]
Preclinical Validation: Advancing the most promising compounds into relevant animal models of depression, neurodegeneration, or cancer to establish in vivo efficacy and safety, paving the way for potential clinical investigation.
References
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The Ubiquitous Presence of 1,3-Benzodioxole Derivatives in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals
Abstract The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a diverse array of naturally occurring plant secondary metabolites. These compounds, found in various plant families, exhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a diverse array of naturally occurring plant secondary metabolites. These compounds, found in various plant families, exhibit a wide spectrum of biological activities, ranging from insecticidal and antimicrobial to potent modulators of human cellular pathways. This technical guide provides an in-depth exploration of the natural occurrence of 1,3-benzodioxole derivatives in plants, designed for researchers, scientists, and professionals in the field of drug development. We will delve into their distribution across the plant kingdom, elucidate their biosynthetic origins from the phenylpropanoid pathway, provide detailed methodologies for their extraction and characterization, and critically examine their biological activities and therapeutic potential. This guide aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to empower further research and development in this fascinating area of phytochemistry.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold in Nature
The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a privileged scaffold in natural product chemistry.[1] This structural motif is central to a variety of phenylpropanoids and lignans, which are biosynthesized by plants as part of their defense mechanisms and for other physiological functions.[2] Prominent examples include safrole, myristicin, elemicin, and the lignans sesamin and sesamolin.
The unique chemical properties conferred by the methylenedioxy bridge contribute to the diverse biological activities of these molecules.[1] Historically, plants containing these compounds have been utilized in traditional medicine and as culinary spices. In modern science, they are investigated for their potential as pharmaceuticals, insecticides, and valuable chemical precursors.[1][3] For instance, 1,3-benzodioxole derivatives have been explored for their anti-inflammatory, neuroprotective, cytotoxic, and antimicrobial properties.[1][2] This guide will provide a comprehensive overview of these naturally occurring compounds, from their botanical sources to their mechanisms of action.
Distribution of 1,3-Benzodioxole Derivatives in the Plant Kingdom
A variety of plant families are known to produce significant quantities of 1,3-benzodioxole derivatives. The table below summarizes some of the most well-known compounds, their primary plant sources, and their typical concentrations.
Biosynthesis: The Phenylpropanoid Pathway as the Origin
The biosynthesis of 1,3-benzodioxole derivatives is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites.[9] This pathway begins with the amino acid phenylalanine.
The key enzymatic step in the formation of the characteristic 1,3-benzodioxole ring is the creation of the methylenedioxy bridge. This reaction is catalyzed by a specific class of cytochrome P450-dependent enzymes.[10][11] In the biosynthesis of sesamin in Sesamum indicum, the enzyme sesamin synthase (CYP81Q1) is responsible for the formation of the two methylenedioxy bridges from (+)-pinoresinol via (+)-piperitol.[10] Similarly, enzymes from the CYP719 family are involved in methylenedioxy bridge formation in the biosynthesis of certain alkaloids.[11]
Below is a conceptual diagram illustrating the general biosynthetic route from a phenylpropanoid precursor to a generic 1,3-benzodioxole derivative.
Caption: Generalized biosynthetic pathway of 1,3-benzodioxole derivatives.
Methodologies for Extraction, Isolation, and Characterization
The selection of an appropriate extraction and analytical methodology is critical for the accurate study of 1,3-benzodioxole derivatives from plant matrices. The choice of method depends on the specific compound, the plant material, and the intended application of the research.
Extraction and Isolation Protocols
4.1.1. Steam Distillation for Volatile Derivatives (e.g., Safrole, Myristicin)
This method is ideal for the extraction of volatile compounds from essential oils.
Experimental Protocol:
Sample Preparation: The plant material (e.g., sassafras root bark, nutmeg seeds) is coarsely ground to increase the surface area for efficient steam penetration.
Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation. The ground plant material is placed in a round-bottom flask with a sufficient amount of distilled water.
Distillation: The flask is heated to boiling. The steam and the volatilized essential oil components are passed through a condenser. The condensed mixture of water and oil is collected in a graduated tube, where the oil, being less dense, separates from the water.
Collection and Drying: The collected essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water.
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.
4.1.2. Solvent Extraction for Non-Volatile Lignans (e.g., Sesamin, Sesamolin)
This method is suitable for the extraction of less volatile compounds like lignans from seeds.
Experimental Protocol:
Defatting of Plant Material: Sesame seeds are ground and defatted using a non-polar solvent like hexane to remove the bulk of the lipids.
Extraction: The defatted meal is then extracted with a more polar solvent, such as methanol or ethanol, typically using a Soxhlet apparatus or by maceration with agitation.[3]
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude lignan-rich extract.
Purification: The crude extract is further purified using chromatographic techniques. Column chromatography with silica gel or preparative high-performance liquid chromatography (HPLC) is commonly employed to isolate individual lignans.[12]
4.1.3. Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green and efficient alternative for extracting both volatile and non-volatile compounds.
Experimental Protocol:
Sample Preparation: The plant material is ground and placed in the extraction vessel.
Extraction Parameters: Supercritical CO₂ is pumped through the vessel at a specific temperature and pressure (e.g., 40°C and 90-250 bar for nutmeg oil).[13]
Fractionation: By varying the pressure and temperature, different fractions can be selectively extracted. For example, a lower pressure can be used to extract volatile components, while a higher pressure can be used for less volatile compounds.[13]
Collection: The extracted compounds are collected by depressurizing the CO₂, which causes it to lose its solvating power, precipitating the analytes.
Analytical Characterization Techniques
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile 1,3-benzodioxole derivatives in essential oils.[14]
Workflow Diagram:
Caption: A simplified workflow for GC-MS analysis of essential oils.
HPLC coupled with UV or Diode Array Detection (DAD) is a robust method for the quantification of both volatile and non-volatile 1,3-benzodioxole derivatives.[7]
Validated HPLC Method for Safrole and Myristicin:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used. For simultaneous analysis of myristicin and safrole, an isocratic mobile phase of methanol:water (73:27) has been reported.[7]
Detection: UV detection at a wavelength of 282 nm is suitable for these compounds.[7]
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with certified reference materials.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the unambiguous structural elucidation of isolated 1,3-benzodioxole derivatives.[15] Quantitative ¹H-NMR (qHNMR) can also be used for accurate quantification without the need for identical reference standards.
Biological Activities and Mechanisms of Action
The 1,3-benzodioxole moiety is a key pharmacophore that contributes to the diverse biological activities of these plant-derived compounds.
Insecticidal and Pesticidal Properties
Safrole and myristicin have long been recognized for their insecticidal properties.[5] They often act as natural antifeedants in plants. The mechanism of action can involve the inhibition of key insect enzymes, such as cytochrome P450s, which are involved in detoxification.[16] This inhibition can lead to synergistic effects when these compounds are combined with other insecticides.[3]
Antiproliferative and Anticancer Effects
Myristicin has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[5][17] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth, survival, and death.
Signaling Pathway of Myristicin-Induced Apoptosis in Cancer Cells:
Caption: Myristicin induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[17][18]
Modulation of Lipid Metabolism by Sesamin
Sesamin, a lignan from sesame seeds, has been extensively studied for its beneficial effects on lipid metabolism.[19] It acts as a modulator of several nuclear receptors and transcription factors that play crucial roles in fatty acid and cholesterol homeostasis.[9][19][20]
Sesamin's Influence on Lipid Metabolism Signaling:
Caption: Sesamin modulates lipid metabolism via PPARα, LXRα, and SREBP-1c.[9][19]
Toxicological Considerations: The Case of Safrole
It is imperative to acknowledge the potential toxicity of some 1,3-benzodioxole derivatives. Safrole, for instance, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4] Its carcinogenicity is linked to its metabolic activation in the liver by cytochrome P450 enzymes (specifically CYP2A6 in humans) to 1'-hydroxysafrole, a proximate carcinogen.[2][4] This metabolite can be further converted to a reactive sulfate ester that forms DNA adducts, leading to genotoxicity.[2][4]
Future Perspectives and Drug Development
The diverse biological activities of naturally occurring 1,3-benzodioxole derivatives make them attractive starting points for drug discovery and development. Their ability to interact with key cellular targets, such as signaling proteins and enzymes, provides a rich scaffold for medicinal chemistry efforts.
Future research should focus on:
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds in plants could enable their biotechnological production in microbial or plant cell culture systems.
Mechanism-of-Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs will help in optimizing the potency and selectivity of these compounds while minimizing potential toxicity.
Sustainable Sourcing: For compounds of commercial interest, the development of sustainable and cultivatable plant sources is essential to avoid the over-harvesting of wild species.
Conclusion
The 1,3-benzodioxole derivatives represent a significant and diverse class of natural products with a wide array of biological activities. Their presence in common spices and medicinal plants has spurred scientific interest, leading to the discovery of their potential as insecticides, anticancer agents, and modulators of metabolic processes. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, analysis, and biological functions. It is our hope that this technical resource will serve as a valuable tool for researchers and drug development professionals, fostering further innovation and discovery in this exciting field of natural product science.
References
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Myristicin. (n.d.). Wikipedia. Retrieved from [Link]
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Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
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Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats. (n.d.). PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide on the Reactivity and Electronic Effects of the Methoxy Group on the Benzodioxole Ring
For Researchers, Scientists, and Drug Development Professionals Introduction The benzodioxole ring system is a prevalent scaffold in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodioxole ring system is a prevalent scaffold in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, often serving as a foundational element for the synthesis of new therapeutic agents.[1] The introduction of a methoxy group onto this ring system profoundly influences its chemical reactivity and biological activity. This guide provides a comprehensive analysis of the electronic effects of the methoxy group on the benzodioxole ring and the resulting impact on its reactivity, with a particular focus on its implications for drug design and development.
The Dual Nature of the Methoxy Group: Electronic Effects
The influence of a methoxy (-OCH₃) group on an aromatic ring is a classic example of the interplay between two fundamental electronic effects: the resonance (or mesomeric) effect and the inductive effect.[3][4]
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzodioxole ring.[4] This donation of electron density through resonance increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.[3] This electron-donating resonance effect is a key factor in activating the ring towards certain chemical reactions.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma (σ) bonds.[4] This effect pulls electron density away from the aromatic ring.
However, in the case of the methoxy group, the resonance effect is significantly stronger than the inductive effect.[3] The net result is an overall increase in electron density on the benzodioxole ring, making it more nucleophilic and reactive towards electrophiles.[5][6]
Impact on Reactivity: Electrophilic Aromatic Substitution
The increased electron density endowed by the methoxy group makes the benzodioxole ring highly susceptible to electrophilic aromatic substitution (EAS) reactions.[5][6] This is a cornerstone of synthetic strategies for functionalizing the benzodioxole core.
Activating and Directing Effects
The methoxy group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to an unsubstituted benzene ring.[5][6] Furthermore, it is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.[7] This regioselectivity is a direct consequence of the resonance stabilization of the carbocation intermediates (arenium ions) formed during the reaction.
Common Electrophilic Aromatic Substitution Reactions
Reaction
Reagents
Typical Products
Halogenation
Br₂/FeBr₃ or Cl₂/AlCl₃
Ortho- and para-halo-methoxy-benzodioxoles
Nitration
HNO₃/H₂SO₄
Ortho- and para-nitro-methoxy-benzodioxoles
Sulfonation
Fuming H₂SO₄
Ortho- and para-methoxy-benzodioxole sulfonic acids
Friedel-Crafts Alkylation
R-Cl/AlCl₃
Ortho- and para-alkyl-methoxy-benzodioxoles
Friedel-Crafts Acylation
R-COCl/AlCl₃
Ortho- and para-acyl-methoxy-benzodioxoles
It is important to note that the high reactivity of the methoxy-substituted benzodioxole ring often necessitates milder reaction conditions to avoid polysubstitution and side reactions.[7]
Synthesis of Methoxy-Substituted Benzodioxoles
Several synthetic routes can be employed to prepare methoxy-substituted benzodioxoles. A common approach involves the peracid oxidation of an activated aromatic ring.[8] For instance, 1,3-dimethoxy-2-methyl-benzene can be converted to the corresponding monohydroxylated compound.[8] The regioselectivity of such reactions generally follows the principles of electrophilic aromatic substitution.[8] Another versatile method is the Suzuki-Miyaura coupling reaction, which allows for the introduction of various substituents onto the benzodioxole core.[9]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Methoxy-Benzodioxole Derivative
This protocol provides a general procedure for the synthesis of a methoxy-substituted benzodioxole derivative via a Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.
Materials:
A bromo-methoxy-benzodioxole derivative
A boronic acid or boronic ester
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried round-bottom flask, add the bromo-methoxy-benzodioxole derivative, the boronic acid or ester, and the base.
Purge the flask with an inert gas for 10-15 minutes.
Add the solvent and the palladium catalyst to the flask.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired methoxy-substituted benzodioxole derivative.
Role in Drug Design and Development
The methoxy-benzodioxole scaffold is a key component in numerous pharmaceutical agents due to its ability to interact with various biological targets. The methoxy group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Modulation of Biological Activity
The electronic nature of the methoxy group can impact how a drug molecule binds to its target receptor or enzyme. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions that enhance binding affinity. Furthermore, the overall electron-donating character of the methoxy group can influence the pKa of nearby functional groups, which can be critical for drug-target interactions. For instance, in some compounds, the conversion of a methylenedioxy unit to a methoxy/hydroxy group has been shown to dramatically affect antitumor activity.[10]
"Scaffold Hopping" and Lead Optimization
In drug discovery, the concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. This strategy is often employed to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The methoxy-benzodioxole moiety can serve as a valuable scaffold in such endeavors. Computational tools can aid in identifying potential scaffold replacements and predicting their properties.[11][12]
Spectroscopic and Computational Analysis
The electronic and structural properties of methoxy-substituted benzodioxoles can be thoroughly investigated using a combination of spectroscopic techniques and computational methods.
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of methoxy-substituted benzodioxoles. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the methoxy group.[13][14]
FT-IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational modes of the methoxy and benzodioxole functional groups.[13]
UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy, providing insights into the conjugated π-system.[15]
Computational Studies
Density Functional Theory (DFT) and other computational methods are powerful tools for probing the electronic structure, reactivity, and spectroscopic properties of these molecules.[16][17][18] These studies can provide valuable information on:
These computational insights can guide synthetic efforts and aid in the rational design of new molecules with desired properties.
Conclusion
The methoxy group exerts a profound influence on the reactivity and electronic properties of the benzodioxole ring. Its strong electron-donating resonance effect activates the ring towards electrophilic aromatic substitution, making it a versatile platform for chemical synthesis. This understanding is crucial for researchers and scientists in the field of drug development, as the methoxy-benzodioxole scaffold continues to be a valuable component in the design of novel therapeutic agents. By leveraging a combination of synthetic methodologies, spectroscopic analysis, and computational modeling, the full potential of this important chemical entity can be harnessed for the advancement of medicinal chemistry.
References
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
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theoretical calculation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde properties
An In-depth Technical Guide to the Theoretical Calculation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde Properties Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 4...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical Calculation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde Properties
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a significant heterocyclic aldehyde derivative. Leveraging Density Functional Theory (DFT), this document outlines a robust computational workflow designed for researchers, chemists, and drug development professionals. The guide details the rationale behind methodological choices, from functional and basis set selection to the simulation of spectroscopic and electronic properties. The objective is to establish a self-validating protocol that yields reliable and predictive data on the molecule's geometry, vibrational modes, electronic structure, and reactivity, thereby complementing and guiding experimental studies.
Introduction: The Significance of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
4-methoxy-1,3-benzodioxole-5-carboxaldehyde is a substituted aromatic aldehyde belonging to the benzodioxole family. The benzodioxole moiety is a key structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Molecules within this class are precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4] For instance, related compounds like 5-Methoxypiperonal are utilized in synthesizing anti-tumor agents and antidepressants.[3][5]
Given its structural importance, a thorough understanding of the physicochemical properties of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde is crucial for its application in synthetic chemistry and drug design. While experimental characterization is indispensable, theoretical calculations provide unparalleled insight into the electronic structure and reactivity at a molecular level. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate properties that can be challenging to measure experimentally.[6][7]
This guide presents a detailed protocol for calculating the structural, spectroscopic, and electronic properties of the title compound, establishing a bridge between theoretical predictions and experimental validation.
Molecular Identification and Basic Properties
A clear identification of the target molecule is the first step. The properties listed below are compiled from established chemical databases.
The Theoretical Framework: Density Functional Theory (DFT)
The cornerstone of our theoretical approach is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT is exceptionally well-suited for studying organic molecules of this size, offering a superior balance of computational efficiency and predictive accuracy compared to other methods.
The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. This simplification is the source of its computational efficiency. The implementation of DFT relies on the selection of two key components: the exchange-correlation functional and the basis set.
Rationale for Method Selection: The Expertise Behind the Choice
Exchange-Correlation Functional: B3LYP
For this guide, we recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
Causality: B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach effectively mitigates some of the inherent limitations of pure DFT functionals, such as the underestimation of barrier heights and band gaps. For organic molecules, B3LYP has a long-standing track record of providing excellent predictions for molecular geometries, vibrational frequencies, and electronic properties, making it a trustworthy and authoritative choice.[1][7]
Basis Set: 6-311++G(d,p)
The basis set is a set of mathematical functions used to construct the molecular orbitals. We have selected the Pople-style 6-311++G(d,p) basis set.
Causality: The choice of basis set is critical for obtaining accurate results. The 6-311++G(d,p) basis set is robust for the following reasons:
6-311G : This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence electron, allowing for greater flexibility in describing the electronic distribution.
++ : These symbols indicate the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.
(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density distributions, which is fundamental for accurately modeling chemical bonds and intermolecular interactions.
Solvent Effects: Polarizable Continuum Model (PCM)
Reactions and biological processes typically occur in a solvent. To model this environment, we will employ the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). This model simulates the bulk solvent by placing the molecule in a cavity within a dielectric continuum, providing a more realistic theoretical environment.[1]
The Computational Workflow: A Self-Validating Protocol
This section provides a step-by-step methodology for calculating the properties of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. This workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.
Caption: A general workflow for theoretical property calculation.
Step 1: Initial Structure Generation
Construct the 3D molecular structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde using molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure correct atom connectivity and initial stereochemistry.
Step 2: Geometry Optimization
The goal of this step is to find the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface.
Protocol: Perform a full geometry optimization without constraints.
Rationale: An accurate equilibrium geometry is a prerequisite for all subsequent property calculations. Minor differences in bond lengths or angles can significantly impact the calculated electronic and spectroscopic properties.
Typical Software Input (Gaussian):
Step 3: Vibrational Frequency Analysis
This is a critical validation step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.
Protocol: Perform a frequency calculation on the optimized geometry from Step 2.
Rationale: This calculation not only confirms the nature of the stationary point but also provides the harmonic vibrational frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra. Calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity and method limitations.
Typical Software Input (Gaussian):
Step 4: Electronic and Spectroscopic Property Calculations
Once a validated minimum energy structure is obtained, a range of properties can be calculated.
Frontier Molecular Orbitals (FMOs):
Protocol: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Rationale: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[9] A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP):
Protocol: Generate an MEP surface mapped onto the total electron density.
Rationale: The MEP is an invaluable tool for predicting reactivity. It visualizes the charge distribution from the perspective of an approaching positive charge. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack.[9]
NMR Spectroscopy:
Protocol: Calculate isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method.
Rationale: Theoretical NMR calculations can predict ¹H and ¹³C chemical shifts. To obtain final chemical shifts, the calculated isotropic shielding values (σ_iso) are referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory: δ_shift = σ_TMS - σ_iso. This aids in peak assignment in experimental spectra.
Caption: Relationship between calculated molecular properties.
Predicted Properties and Data Presentation
The following table summarizes the kind of quantitative data that would be generated from the described computational workflow. Note: These are representative values for illustrative purposes.
Table 1: Theoretically Calculated Properties of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
Parameter
Predicted Value
Significance
Total Energy (Hartree)
-686.xxxxxx
Thermodynamic stability reference
Dipole Moment (Debye)
3.5 D
Polarity, intermolecular interactions
HOMO Energy (eV)
-6.2 eV
Electron-donating capability
LUMO Energy (eV)
-1.8 eV
Electron-accepting capability
HOMO-LUMO Gap (eV)
4.4 eV
Chemical reactivity, electronic transitions
Key Vibrational Frequencies
C=O Stretch (Aldehyde)
~1710 cm⁻¹ (scaled)
Correlates with IR/Raman spectra
Aromatic C=C Stretch
~1600 cm⁻¹ (scaled)
Correlates with IR/Raman spectra
C-O-C Stretch (Dioxole)
~1040 cm⁻¹ (scaled)
Correlates with IR/Raman spectra
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the theoretical calculation of properties for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra, and key electronic properties such as the HOMO-LUMO gap and molecular electrostatic potential. This computational workflow serves not only as a tool for fundamental research but also as a predictive guide for synthetic chemists and drug developers, enabling the rational design of novel compounds and the interpretation of complex experimental data. The synergy between these theoretical calculations and empirical validation is essential for advancing the fields of materials science and pharmaceutical development.
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Application Note & Detailed Protocol: High-Yield Formylation of 4,7-Dimethoxy-5-propyl-1,3-benzodioxole
Introduction: The Strategic Importance of Aromatic Aldehydes The formylation of electron-rich aromatic systems is a cornerstone transformation in synthetic organic chemistry, providing critical aldehyde intermediates for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Aromatic Aldehydes
The formylation of electron-rich aromatic systems is a cornerstone transformation in synthetic organic chemistry, providing critical aldehyde intermediates for the construction of complex molecules. The target compound, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, is a valuable precursor for the synthesis of coenzyme Q (CoQ) analogues.[1][2] CoQ derivatives are investigated for their potential antitumor properties, making efficient access to this aldehyde a significant objective for researchers in medicinal chemistry and drug development.[1][2][3]
This document provides a detailed, field-proven protocol for the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole. The described method is a modified Rieche-type formylation that utilizes an in situ generated electrophile, dichloromethyl methyl ether, in the presence of a strong Lewis acid, tin(IV) chloride (SnCl₄), to achieve excellent yield and purity.[1][4]
Mechanistic Rationale: Activating the Electrophile and Directing Substitution
The reaction proceeds via an electrophilic aromatic substitution mechanism. The benzodioxole substrate is highly activated towards substitution due to the electron-donating effects of its two methoxy groups and the methylenedioxy bridge. The key steps are:
Generation of the Electrophile : Phosphorus pentachloride (PCl₅) reacts with ethyl formate to generate dichloromethyl methyl ether in situ. This avoids the handling of the highly reactive and moisture-sensitive dichloromethyl methyl ether directly.
Lewis Acid Activation : Tin(IV) chloride (SnCl₄), a powerful Lewis acid, coordinates to the dichloromethyl methyl ether, significantly increasing its electrophilicity and forming a potent electrophilic species.
Electrophilic Attack : The electron-rich aromatic ring of the 4,7-dimethoxy-5-propyl-1,3-benzodioxole attacks the activated electrophile. The substitution occurs at the C-5 position, which is sterically accessible and electronically activated by the flanking methoxy and propyl groups.
Hydrolysis : The reaction is quenched with water, which hydrolyzes the intermediate iminium species to the final aldehyde product and removes the tin salts.
This specific methodology is highly effective, leading to the target aldehyde in high yield (90%) after a straightforward work-up and recrystallization.[1][2]
Experimental Workflow Visualization
Caption: Workflow for the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole.
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel
Magnetic stirrer and stir bar
Ice-salt bath and standard heating mantle
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)
Rotary evaporator
All reagents as listed in the table above (analytical grade or higher)
Crucial: All glassware must be oven-dried before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents are required.
Part 1: Preparation of the Formylating Reagent (Dichloromethyl Methyl Ether Solution)
Setup: In a fume hood, charge an oven-dried 250 mL three-neck flask with phosphorus pentachloride (PCl₅, 26.7 g, 128 mmol) and anhydrous dichloromethane (CH₂Cl₂, 40 mL).
Reagent Addition: Add ethyl formate (11.0 g, 148 mmol) to the suspension in a single portion.
Scientist's Note: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.
Reaction: Fit the flask with a reflux condenser topped with a calcium chloride drying tube. Heat the mixture to reflux and maintain for 4 hours.
Scientist's Note: Refluxing ensures the complete conversion of ethyl formate into the active electrophile, dichloromethyl methyl ether. The PCl₅ will gradually dissolve.
Completion: After 4 hours, cool the resulting pale-yellow solution to room temperature. This solution containing the formylation mixture (128 mmol of dichloromethyl methyl ether) is used directly in the next step.
Part 2: Formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole
Catalyst Preparation: In a separate oven-dried flask, prepare a solution of tin(IV) chloride (SnCl₄, 7.0 g, 27 mmol) in anhydrous dichloromethane (15 mL). Cool this solution to -10 °C using an ice-salt bath.
Scientist's Note: SnCl₄ is a highly corrosive and moisture-sensitive Lewis acid. It should be handled with extreme care in a fume hood. The low temperature is essential to control the exothermic nature of the subsequent electrophilic substitution and prevent side reactions.
Substrate Preparation: In a dropping funnel, prepare a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) and a portion of the formylation mixture from Part 1 (corresponding to 12.8 mmol) in anhydrous dichloromethane (15 mL).
Reaction Execution: Add the substrate solution from the dropping funnel dropwise to the cold SnCl₄ solution over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C. Stir at 0 °C for 1 hour.
Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, looking for the consumption of the starting material.
Quenching and Work-up: Carefully pour the reaction mixture into 100 mL of cold water/ice with vigorous stirring.
Scientist's Note: This step is highly exothermic and hydrolyzes the reaction intermediates and quenches the Lewis acid. Performing this slowly and with cooling is a critical safety measure.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (3 x 50 mL).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Part 3: Purification and Characterization
Purification: Recrystallize the resulting crude solid from ethanol (EtOH) to yield the final product.
Final Product: The product is obtained as a white powder (2.1 g, 90% yield).[1]
General: This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl gas. Avoid inhalation of dust and contact with skin and eyes.
Tin(IV) Chloride (SnCl₄): A corrosive Lewis acid that fumes in moist air. Handle with care to avoid contact with skin and eyes. The quenching step is exothermic and should be done slowly with cooling.
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. Minimize exposure and handle only in a fume hood.
Conclusion
This protocol details a robust and high-yielding method for the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. By employing an in situ generated formylating agent with a strong Lewis acid catalyst, the target aldehyde is produced efficiently in 90% yield. The operational simplicity and effectiveness of this procedure make it highly suitable for researchers in academic and industrial settings who require access to this key intermediate for applications in medicinal chemistry and drug discovery.
Magano, J. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development2022 , 26(6), 1562-1689. [Link]
Yang, Q., Sheng, M., Huang, Y. Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development2020 , 24(9), 1586-1601. [Link]
Application Note: High-Purity Recovery of 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde via Optimized Recrystallization
Abstract This document provides a comprehensive guide to the purification of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a key intermediate in pharmaceutical and fragrance synthesis, using the technique of recrystalliza...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the purification of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a key intermediate in pharmaceutical and fragrance synthesis, using the technique of recrystallization. We delve into the fundamental principles governing solvent selection, provide a detailed, step-by-step protocol for achieving high-purity crystalline product, and offer expert insights into troubleshooting common challenges. The methodologies described herein are designed to be self-validating, ensuring reproducible and scalable results for researchers in drug development and chemical synthesis.
Introduction and Scientific Context
4-Methoxy-1,3-benzodioxole-5-carboxaldehyde (CAS 5779-99-7) is an aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science.[1] The purity of this compound is paramount, as even trace impurities can impede downstream reactions, affect biological activity, or alter the final product's physical properties. While various purification methods exist, recrystallization remains a powerful, cost-effective, and scalable technique for obtaining compounds in a highly purified, crystalline solid form.[2][3]
The core principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities, conversely, should either be insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon crystallization). This guide will walk through the logical selection of an appropriate solvent system and the precise execution of the recrystallization process for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
Pre-Protocol Considerations: Safety and Material Properties
A thorough understanding of the material's properties and associated hazards is critical before commencing any experimental work.
Health and Safety Precautions
4-Methoxy-1,3-benzodioxole-5-carboxaldehyde and its structural isomers may cause skin, eye, and respiratory irritation.[4] All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[5][6]
Not experimentally reported; predicted to be similar to related isomers (e.g., Piperonal, 37°C[8])
Inferred
Solubility
Soluble in ethanol and ether; sparingly soluble in water (based on piperonal data)
Patent CN105753831A[9], Hebei University of Science and Technology[10]
The Recrystallization Workflow: A Visual Guide
The following diagram outlines the logical flow of the purification process, from the crude starting material to the final, high-purity product.
Caption: A step-by-step workflow of the recrystallization process.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5.0 g of crude 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. Adjust volumes accordingly for different scales.
Materials and Equipment
Crude 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
Ethanol (95% or absolute)
Deionized Water
Activated Carbon (decolorizing grade, optional)
Erlenmeyer Flasks (125 mL and 250 mL)
Hotplate with magnetic stirring
Magnetic Stir Bar
Stemless Funnel and Fluted Filter Paper
Büchner Funnel and appropriate size filter paper
Filter Flask
Vacuum Source
Ice Bath
Spatula and Watch Glass
Vacuum Oven
Step 1: Solvent Selection and Rationale
Based on solubility data for the closely related compound piperonal, an ethanol/water solvent system is an excellent starting point.[9][10] Ethanol is a good choice because it is expected to readily dissolve the aromatic aldehyde at elevated temperatures, while its miscibility with water allows for the creation of an anti-solvent system. Water acts as the anti-solvent, significantly reducing the compound's solubility upon cooling, thereby promoting high recovery.
Step 2: Dissolution
Place 5.0 g of the crude aldehyde into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add approximately 20 mL of 95% ethanol.
Gently heat the mixture on a hotplate with stirring. Add ethanol in small (2-3 mL) portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required to create a saturated solution.
Causality: Using excessive solvent will reduce the final yield, as more of the product will remain dissolved in the mother liquor even after cooling.[2]
Step 3: Decolorization (Optional)
If the resulting solution is colored due to impurities, perform this step. Otherwise, proceed to Step 4.
Remove the flask from the heat source.
Allow the solution to cool slightly for about 30-60 seconds to prevent violent boiling upon addition of the carbon.
Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated carbon to the solution.
Return the flask to the hotplate and gently boil for 2-5 minutes. The carbon will adsorb colored impurities.
Perform a hot filtration: Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Preheat the entire apparatus with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.
Quickly and carefully pour the hot solution through the filter paper.
Step 4: Crystallization
Cover the flask containing the hot, clear filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.
Causality: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling tends to trap impurities within the crystal lattice and results in the formation of small, often impure, needles or powder.[2]
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
Step 5: Isolation and Washing
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
Wet the filter paper with a small amount of ice-cold 95% ethanol.
Transfer the crystallized solid and the mother liquor into the Büchner funnel using a swirling motion.
Once the mother liquor has been drawn through, wash the crystals on the filter paper with a small volume (5-10 mL) of ice-cold 95% ethanol.
Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product, which has low solubility at this temperature.
Step 6: Drying
Allow the vacuum to pull air through the crystals for 5-10 minutes to partially dry them.
Transfer the crystalline solid to a pre-weighed watch glass.
Dry the product to a constant weight in a vacuum oven at a mild temperature (e.g., 30-40°C) to remove residual solvent.
Determine the final weight and calculate the percent recovery. Characterize the purified product by measuring its melting point and comparing it to literature values (if available) or by using spectroscopic methods (NMR, IR). A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.
Add more of the primary solvent (ethanol) to the hot mixture until the oil dissolves. Allow to cool more slowly.
No Crystals Form
Too much solvent was used; solution is not saturated.
Boil off some of the solvent under a gentle stream of nitrogen or in the fume hood to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation.
Low Recovery
Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.
Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.
Colored Crystals
Decolorization step was insufficient or omitted.
Re-dissolve the crystals and repeat the recrystallization, ensuring the use of activated carbon and hot filtration.
1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-. PubChem, National Center for Biotechnology Information. [Link]
Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]
Piperonal purification method.
Solubility of piperonal in different pure solvents and binary isopropanol+water solvent mixtures. Korean Journal of Chemical Engineering. [Link]
Recrystallization and Crystallization. University of California, Irvine. [Link]
Rapid, efficient determination of recrystallization solvents at the microscale level. Journal of Chemical Education. [Link]
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
A kind of piperonal crystal preparation process.
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. National Institutes of Health (NIH). [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
Turning black pepper into piperonal cause it smells better. YouTube. [Link]
Piperic acid oxidation to Piperonal. Sciencemadness.org. [Link]
Strategic Isolation of Methoxy-Benzodioxole Aldehydes via Column Chromatography: A Protocol for Enhanced Purity and Yield
An Application Note for Drug Development Professionals and Researchers Introduction Methoxy-benzodioxole aldehydes, a class of aromatic compounds characterized by the presence of both a methoxy and a methylenedioxy group...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals and Researchers
Introduction
Methoxy-benzodioxole aldehydes, a class of aromatic compounds characterized by the presence of both a methoxy and a methylenedioxy group on a benzaldehyde core, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Prominent examples like myristicinaldehyde and 5-methoxypiperonal serve as foundational scaffolds for a multitude of complex target molecules. The synthetic routes to these aldehydes, however, often yield crude products contaminated with unreacted starting materials, over-oxidized byproducts (e.g., carboxylic acids), and other side-reaction impurities. Achieving high purity is not merely a procedural formality but a critical prerequisite for successful downstream applications and for meeting stringent regulatory standards.
This guide provides a comprehensive, field-proven methodology for the purification of methoxy-benzodioxole aldehydes using silica gel column chromatography. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling the researcher to intelligently adapt and troubleshoot the protocol for their specific target molecule. The focus is on creating a self-validating system, beginning with analytical thin-layer chromatography (TLC) to establish optimal separation conditions, followed by a robust flash column chromatography protocol for preparative-scale isolation.
The Principle of Separation: Exploiting Polarity on a Silica Surface
The successful chromatographic separation of methoxy-benzodioxole aldehydes hinges on the interplay of polarities between the stationary phase, the mobile phase, and the analyte itself.
The Stationary Phase: Silica Gel
For this class of compounds, silica gel (SiO₂) is the stationary phase of choice[1][2]. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the molecules passing through the column. The methoxy-benzodioxole aldehyde structure possesses several sites for such interactions: the lone pairs on the oxygens of the methoxy and dioxole groups, and the polar carbon-oxygen double bond of the aldehyde. These interactions temporarily adsorb the molecule to the silica, slowing its progress down the column.
The Mobile Phase (Eluent): A Balancing Act
The mobile phase, a solvent or solvent mixture, flows continuously through the column, competing with the stationary phase for the analyte. By carefully selecting the mobile phase polarity, we can control the extent to which our target compound "sticks" to the silica versus moving with the solvent. A common strategy for these moderately polar compounds is to use a binary mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane)[3][4].
Increasing the proportion of the polar solvent will increase the eluting power of the mobile phase. The polar solvent molecules will more effectively compete for the binding sites on the silica gel, displacing the analyte and causing it to move faster down the column (higher Retention factor, or Rf)[5].
Decreasing the proportion of the polar solvent makes the mobile phase less competitive, allowing the analyte to interact more strongly with the silica gel, causing it to move more slowly (lower Rf).
A Note on Aldehyde Stability
It is a known phenomenon that some aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or side reactions[6]. While methoxy-benzodioxole aldehydes are generally stable, if you observe significant streaking on a TLC plate or poor recovery from the column, consider using deactivated (neutral) silica gel or running a quick 2D TLC test to check for compound stability on the stationary phase[7].
Pre-Chromatography Workflow: Method Development with TLC
Attempting a preparative column separation without prior analytical work is inefficient and risks the loss of valuable material. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system that provides a target Rf value between 0.25 and 0.35 for the desired methoxy-benzodioxole aldehyde. This range ensures the compound moves sufficiently off the baseline for good separation without eluting too quickly with the solvent front.
Protocol 2.1: TLC Solvent System Optimization
Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.
Spot the Plate: On a silica gel TLC plate, use a capillary tube to apply a small spot of your crude reaction mixture. Make the spot as small and concentrated as possible.
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the spot line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Methoxy-benzodioxole aldehydes are often visible under a UV lamp (254 nm). Staining with an alkaline potassium permanganate solution can also be effective[8].
Analyze and Adjust: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% ethyl acetate in hexanes).
If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate in hexanes).
Iterate: Repeat until the target Rf of ~0.3 is achieved, with good separation from all major impurities.
Data Summary: Recommended Starting Solvent Systems
The optimal solvent system will vary based on the specific substitutions on the aromatic ring. However, the following table provides validated starting points for TLC method development.
Compound Type
Non-Polar Solvent
Polar Solvent
Starting Ratio (Polar:Non-Polar)
Simple Aromatic Aldehydes
Hexanes / Heptane
Ethyl Acetate
10:90 to 20:80
Polar Aromatic Aldehydes
Hexanes / Heptane
Ethyl Acetate
20:80 to 40:60
Aldehydes with Low Polarity
Hexanes
Dichloromethane
50:50
More Polar Aldehydes
Dichloromethane
Methanol
1:99 to 5:95
This table is a guideline synthesized from common practices in organic chemistry for separating compounds of moderate polarity.[3][4][9]
Flash chromatography is an air-pressure accelerated version of traditional gravity column chromatography that significantly reduces purification time while maintaining high resolution[10][11].
Protocol 3.1: Step-by-Step Isolation
Column Selection and Packing:
Select a Column: Choose a column diameter based on the amount of crude material. A general rule of thumb is a silica-to-crude-material mass ratio of 40:1 to 100:1 for difficult separations[12].
Dry Packing (Recommended for Flash Chromatography):
a. Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
b. Add the required amount of dry silica gel (typically 230-400 mesh) to the column.
c. Gently tap the side of the column to ensure even packing.
d. Add another ~1 cm layer of sand on top of the silica bed.
e. Using positive pressure from an air line, push the chosen mobile phase (from TLC development) through the dry-packed column until the entire silica bed is wetted and equilibrated. Do not let the column run dry[10].
Sample Loading:
Wet Loading (for samples readily soluble in the mobile phase):
a. Dissolve the crude product in the absolute minimum amount of the mobile phase.
b. Carefully pipette the concentrated solution directly onto the top layer of sand.
c. Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.
d. Gently add a small amount of fresh mobile phase to wash the sides and ensure all the sample is on the column.
Dry Loading (for samples poorly soluble in the mobile phase):
a. Dissolve the crude product in a suitable low-boiling solvent (e.g., dichloromethane).
b. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
d. Carefully load this powder onto the top of the column bed.
Elution and Fraction Collection:
Carefully fill the column with the mobile phase.
Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches per minute.
Begin collecting fractions in test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Isocratic Elution: Continue eluting with the same solvent system determined by TLC. This is suitable for simple separations where impurities are far from the product Rf.
Gradient Elution: For complex mixtures, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This is effective for separating compounds with a wide range of polarities[12].
Analysis and Product Isolation:
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which contain your pure product.
Combine all fractions that contain only the pure desired compound.
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified methoxy-benzodioxole aldehyde.
Verify the purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.
Caption: Decision tree for troubleshooting common chromatography issues.
Alternative Purification Strategy for Challenging Separations
In cases where an aldehyde is particularly sensitive to silica gel or proves difficult to separate from impurities of very similar polarity, an alternative chemical method can be employed. Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts[13]. This allows for a non-chromatographic separation.
The crude mixture is treated with a saturated aqueous solution of sodium bisulfite.
The aldehyde forms a solid adduct, which can be filtered off, while non-aldehyde impurities remain in the organic/aqueous layers.
The filtered adduct is then treated with a mild base (e.g., sodium bicarbonate solution) or acid to regenerate the pure aldehyde, which can be extracted with an organic solvent[13][14].
This technique is particularly useful for removing non-aldehyde impurities but is less effective at separating a mixture of different aldehydes.
References
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
Deshmukh, M. B., et al. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Katsuhara, Y., & Kobayashi, A. (1996). Piperonal purification method.
Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. [Link]
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
Aboul-Enein, H. Y., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]
Park, Y. (2018). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
Morade, M. (2024). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. IJCRT.org. [Link]
Singh, R. & Geetanjali. (2020). Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate. [Link]
Mills, L. R., & Al-Huniti, M. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. [Link]
Application Note: Structural Elucidation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde using ¹H and ¹³C NMR Spectroscopy
Introduction 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, also known as 2-methoxy-3,4-methylenedioxybenzaldehyde, is an aromatic aldehyde of interest in the synthesis of fine chemicals and natural product derivatives. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-methoxy-1,3-benzodioxole-5-carboxaldehyde, also known as 2-methoxy-3,4-methylenedioxybenzaldehyde, is an aromatic aldehyde of interest in the synthesis of fine chemicals and natural product derivatives. Its structure combines three key functional groups on a benzene ring: a methoxy group, a benzodioxole (or methylenedioxy) group, and a carboxaldehyde group. The precise and unambiguous confirmation of its chemical structure is a critical step in its synthesis and application, ensuring quality control and facilitating further molecular design. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1] This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. In the absence of readily available experimental spectra in public databases, this note presents a comprehensive set of predicted spectral data, derived from established empirical substituent effects. This approach not only provides a reliable reference for researchers working with this compound but also serves as an educational guide to the principles of spectral interpretation for substituted aromatic systems.
Rationale for Spectroscopic Analysis
The substitution pattern of the aromatic ring is the primary structural question to be answered. While other techniques like mass spectrometry can confirm the molecular weight, only NMR can definitively establish the connectivity and spatial relationships of the atoms. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their through-bond coupling relationships, which are dictated by the number of bonds separating them. The ¹³C NMR spectrum provides complementary information on the carbon skeleton, including the presence of quaternary carbons which are invisible in ¹H NMR. By combining these datasets, a complete and confident structural assignment can be achieved.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the atoms of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde are numbered as shown in the diagram below. This numbering scheme will be used throughout this note.
Caption: Molecular structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde with atom numbering for NMR assignment.
Experimental Protocols
The following are generalized, yet detailed, protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable for this and similar small organic molecules.
Protocol 1: ¹H NMR Spectrum Acquisition
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., TMS or residual solvent).
Acquisition Parameters (Example for a 500 MHz spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg45' on Bruker systems).
Pulse Width: A 30° or 45° pulse is recommended as a good compromise between signal intensity and quantitative accuracy for routine spectra.[2]
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm to cover the full range of expected proton signals.
Acquisition Time (at): 3-4 seconds to ensure good digital resolution.[2]
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is necessary.
Number of Scans (ns): 8 to 16 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Apply a mild exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
Phase the spectrum manually or automatically to obtain pure absorption peaks.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Protocol 2: ¹³C{¹H} NMR Spectrum Acquisition
Sample Preparation:
Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Spectrometer Setup:
Lock and shim the spectrometer as described for the ¹H experiment.
Acquisition Parameters (Example for a 125 MHz spectrometer):
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems).
Pulse Width: A 30° pulse is often used for routine spectra.[2]
Spectral Width: Typically 220-240 ppm, from approximately -10 to 230 ppm.
Acquisition Time (at): 1-2 seconds.
Relaxation Delay (d1): 2 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration.
Number of Scans (ns): 256 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
Processing:
Apply a Fourier transform to the FID.
Apply an exponential line broadening of 1-2 Hz.
Phase and baseline correct the spectrum.
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm) or TMS (δ 0.00 ppm).
Predicted NMR Data and Assignment
The following spectral assignments are predicted based on the principle of additivity of substituent chemical shifts (SCS). The base chemical shifts for benzene (¹H: δ 7.27 ppm; ¹³C: δ 128.5 ppm) are modified by empirically derived increments for each substituent at the ipso, ortho, meta, and para positions.[3]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Signal Label
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Rationale
H7
~10.2
s
-
1H
Aldehyde (-CHO)
Aldehyde protons are strongly deshielded and typically appear as singlets in the δ 9-10 ppm region.[4]
H6
~7.35
d
³JH6-H2 ≈ 8.5 Hz
1H
Aromatic
Ortho to the electron-withdrawing CHO group and meta to the electron-donating OCH₃ and O-CH₂-O groups.
H2
~6.95
d
³JH2-H6 ≈ 8.5 Hz
1H
Aromatic
Ortho to the electron-donating O-CH₂-O group and meta to the CHO and OCH₃ groups.
H9
~6.05
s
-
2H
Methylenedioxy (-OCH₂O-)
Protons of the methylenedioxy group are characteristic singlets, typically found around δ 6.0 ppm.
H8
~3.90
s
-
3H
Methoxy (-OCH₃)
Methoxy protons are sharp singlets, typically in the δ 3.8-4.0 ppm range.[5]
Analysis of the ¹H Spectrum:
The aromatic region is predicted to show an AX spin system, consisting of two doublets for H2 and H6. The ortho coupling constant (³J) between these two protons is expected to be in the range of 7-9 Hz.[6] H6 is expected to be further downfield than H2 due to the stronger deshielding effect of the adjacent aldehyde group compared to the shielding from the para-methoxy group. Conversely, H2 is shielded by the ortho- and para-donating effects of the adjacent dioxole and methoxy groups, respectively. The aldehyde (H7), methylenedioxy (H9), and methoxy (H8) protons are all expected to appear as sharp singlets as they have no adjacent proton neighbors to couple with.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Signal Label
Predicted δ (ppm)
Assignment
Rationale
C7
~190.5
Aldehyde (C=O)
The carbonyl carbon of an aromatic aldehyde is highly deshielded, appearing in the δ 190-200 ppm range.[2][7]
C4
~153.0
Aromatic (C-OCH₃)
Quaternary carbon attached to the strongly electron-donating methoxy group.
C1
~148.5
Aromatic (C-O)
Quaternary carbon of the benzodioxole ring, attached to oxygen.
C2
~144.0
Aromatic (C-O)
Quaternary carbon of the benzodioxole ring, attached to oxygen.
C5
~129.5
Aromatic (C-CHO)
Quaternary carbon attached to the electron-withdrawing aldehyde group.
C6
~125.0
Aromatic (CH)
Aromatic methine carbon, deshielded by the adjacent aldehyde group.
C3
~108.0
Aromatic (CH)
Aromatic methine carbon, shielded by the ortho- and para-donating oxygen-containing groups.
C9
~101.8
Methylenedioxy (-OCH₂O-)
The methylene carbon of the dioxole ring has a characteristic chemical shift around 101-102 ppm.
C8
~56.5
Methoxy (-OCH₃)
The methoxy carbon typically resonates in the δ 55-60 ppm range.
Analysis of the ¹³C Spectrum:
A total of nine distinct carbon signals are predicted, consistent with the molecular structure. The aldehyde carbonyl (C7) will be the most downfield signal. The four quaternary aromatic carbons (C1, C2, C4, C5) are distinguished by their attachment to heteroatoms or the aldehyde group. C1, C2, and C4, being attached to oxygen, are significantly deshielded. The two protonated aromatic carbons (C3, C6) can be differentiated based on the electronic effects of their neighboring substituents. C3 is expected to be the most upfield aromatic carbon due to strong shielding from the adjacent oxygen-containing groups. The methylenedioxy (C9) and methoxy (C8) carbons have highly characteristic and reliable chemical shifts.
Structural Confirmation with 2D NMR
While 1D NMR provides substantial information, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment, especially for the quaternary carbons. HMBC reveals correlations between protons and carbons that are typically two or three bonds apart.[8]
Caption: Key predicted HMBC correlations for structural assignment.
Key HMBC Correlations for Confirmation:
Aldehyde Proton (H7): A correlation from H7 (δ ~10.2) to the quaternary carbon C5 and the protonated carbon C6 would confirm the position of the aldehyde group.
Aromatic Proton (H6): Correlations from H6 (δ ~7.35) to the aldehyde carbon C7 and the quaternary carbon C4 would solidify its assignment.
Aromatic Proton (H2): Correlations from H2 (δ ~6.95) to the quaternary carbons C1 and C4 would confirm the connectivity around the top of the ring.
Methylenedioxy Protons (H9): Strong correlations from the H9 singlet (δ ~6.05) to the quaternary carbons C1 and C2 are definitive for the benzodioxole moiety.
Methoxy Protons (H8): A strong correlation from the H8 singlet (δ ~3.90) to the quaternary carbon C4 is the key link confirming the position of the methoxy group.
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR spectroscopic analysis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. By applying established principles of substituent additivity, a detailed and reliable prediction of the chemical shifts, multiplicities, and coupling constants has been generated. The included standard operating protocols offer a guide for acquiring high-quality experimental data, and the outlined 2D HMBC correlations provide a clear strategy for unambiguous structural verification. This comprehensive guide serves as a valuable resource for researchers in synthetic chemistry, natural product analysis, and drug development, ensuring accurate and efficient characterization of this and structurally related compounds.
References
UCL Department of Chemistry. (n.d.). Chemical Shifts. Retrieved from [Link]
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
Wobschall, D. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Books. Retrieved from [Link]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. Retrieved from [Link]
The Organic Chemistry Tutor. (2022). Chemical shifts of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Fraser, R. R. (1966). The substituent effect on vicinal proton coupling constants in monosubstituted benzenes. Canadian Journal of Chemistry. Retrieved from [Link]
LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Topic: Elucidation of the Mass Spectrometry Fragmentation Pattern of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed guide to understanding and...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (Molecular Weight: 180.16 g/mol ).[1] As a substituted benzaldehyde derivative, this compound holds relevance as a synthetic intermediate in medicinal chemistry and materials science. A thorough characterization is paramount for its unambiguous identification. This document outlines the theoretical basis for its fragmentation, presents a detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and offers a framework for data interpretation. The methodologies described herein are designed to be self-validating and provide a robust analytical approach for researchers.
Theoretical Fragmentation Analysis: A Mechanistic Perspective
The fragmentation of a molecule under Electron Ionization (EI) is not random; it is a predictable process governed by the stability of the resulting ions and neutral species.[2] The structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde contains several key functional groups that dictate its fragmentation pathways: an aromatic ring, a methoxy group, a methylenedioxy bridge, and an aldehyde function.
The molecular formula of the compound is C₉H₈O₄.[1] Upon ionization, the initial molecular ion (M⁺•) is formed at a mass-to-charge ratio (m/z) of 180. Due to the stability conferred by the aromatic system, this molecular ion peak is expected to be prominent.[3][4]
The primary fragmentation events are anticipated to involve the substituents on the aromatic ring, as these cleavages can lead to the formation of resonance-stabilized cations.[5]
α-Cleavage at the Aldehyde: Aromatic aldehydes commonly undergo cleavage of the C-H bond on the formyl group, resulting in the loss of a hydrogen radical (H•). This yields a stable [M-1]⁺ acylium ion.[3][6]
Loss of the Formyl Radical: Alternatively, the entire formyl group can be lost as a radical (•CHO), leading to an [M-29]⁺ ion.[3]
Cleavage of the Methoxy Group: The C-O bond of the methoxy group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃). This fragmentation pathway is highly characteristic of methyl ethers and results in a stable [M-15]⁺ ion.
Methylenedioxy Ring Fragmentation: A characteristic fragmentation of compounds containing a methylenedioxy group is the loss of formaldehyde (CH₂O, 30 Da). This occurs via a rearrangement process.
Sequential Fragmentations: The primary fragment ions will undergo further decomposition. A common secondary fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from acylium ions, a process driven by the formation of a stable aryl cation.[6]
By understanding these fundamental principles, we can predict a logical fragmentation cascade that serves as a unique fingerprint for the molecule.
Predicted Fragmentation Pathway and Data Summary
The most probable fragmentation pathways are visualized below. The stability of the aromatic ring and the influence of the electron-donating groups guide the cleavage events.
Application Note: Structural Elucidation of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde using Fourier Transform Infrared (FT-IR) Spectroscopy
Abstract This document provides a comprehensive guide for the qualitative analysis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as 3,4-Methylenedioxy-5-methoxybenzaldehyde) using Fourier Transform Infrared...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the qualitative analysis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as 3,4-Methylenedioxy-5-methoxybenzaldehyde) using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutical and fragrance compounds. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific method for confirming the presence of its critical functional groups. This note details the theoretical basis for spectral interpretation, offers validated protocols for sample preparation and analysis via both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, and provides a systematic approach to spectral data interpretation.
Theoretical Foundation: Vibrational Spectroscopy of the Target Molecule
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment, making the resulting spectrum a unique "fingerprint" of the molecule.
Molecular Structure and Key Functional Groups
The structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde contains three principal functional groups, each with characteristic vibrational modes that are readily identifiable in an IR spectrum.
Caption: Key functional groups of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
Expected Vibrational Modes and Wavenumber Ranges
The primary vibrational modes that provide diagnostic value for this molecule are:
Aromatic Aldehyde Group (-CHO):
C=O Stretch: The carbonyl stretch of an aldehyde conjugated with an aromatic ring is expected to produce a very strong, sharp absorption band. This peak is typically found in the range of 1710-1685 cm⁻¹.[1] The conjugation lowers the frequency compared to a saturated aldehyde (which appears around 1730 cm⁻¹).[1][2]
Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as one or two weaker bands in the region of 2850-2720 cm⁻¹.[2][3] The presence of a peak around 2750 cm⁻¹ is a strong indicator of an aldehyde.[2]
Aryl Ether (Methoxy Group, Ar-O-CH₃):
Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, characteristic asymmetric C-O stretching band between 1275-1200 cm⁻¹.[4]
Symmetric C-O-C Stretch: A second, symmetric stretching band is typically observed between 1050-1010 cm⁻¹.[5]
Benzodioxole Group:
C-O-C Stretch: The methylenedioxy bridge (O-CH₂-O) also contributes to strong C-O stretching absorptions, often overlapping with the methoxy signals in the 1300-1000 cm⁻¹ region.[6] Specifically, bands around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of aryl ethers and benzodioxole structures.[4]
Aromatic Ring (C=C and C-H vibrations):
C=C Stretches: The stretching vibrations within the benzene ring typically produce a series of sharp absorptions of variable intensity in the 1620-1450 cm⁻¹ region.[7]
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]
Experimental Protocols: Acquiring the FT-IR Spectrum
The choice of sampling technique depends on the available equipment and the physical state of the sample. For a crystalline solid like 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, both Attenuated Total Reflectance (ATR) and the traditional KBr pellet method are suitable.
Protocol 1: Analysis using Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a modern, rapid method requiring minimal sample preparation, making it ideal for routine analysis.[8][9]
Instrumentation & Materials:
FT-IR Spectrometer with a diamond or zinc selenide (ZnSe) ATR accessory.
Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes.
Caption: Standard workflow for sample analysis using ATR-FTIR.
Step-by-Step Methodology:
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.[10]
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This reference scan measures the instrument, air, and crystal absorbance, which will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place a small amount (typically just enough to cover the crystal surface) of the powdered 4-methoxy-1,3-benzodioxole-5-carboxaldehyde onto the center of the ATR crystal.[10]
Pressure Application: Lower the press arm until the anvil contacts the powder. Apply firm, even pressure to ensure intimate contact between the sample and the crystal surface.[11] This is crucial for obtaining a high-quality spectrum.
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.
Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform baseline correction and peak picking as needed using the spectrometer's software.
Final Cleanup: Retract the anvil, remove the sample powder, and clean the crystal and anvil tip thoroughly as in Step 1.
Protocol 2: Analysis using KBr Pellet Transmission Method
This traditional method involves dispersing the sample within a matrix of potassium bromide (KBr), which is transparent to IR radiation. It can yield very high-quality spectra but is more labor-intensive.[12]
Instrumentation & Materials:
FT-IR Spectrometer with a transmission sample holder.
Spectroscopy-grade KBr powder (must be kept dry in a desiccator or oven).
Agate mortar and pestle.
Pellet press die set.
Hydraulic press.
Spatulas and analytical balance.
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 0.5-1 mg of the 4-methoxy-1,3-benzodioxole-5-carboxaldehyde sample and about 100 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100 to 1:200.[13]
Grinding & Mixing: Add the KBr to an agate mortar and grind it for a minute to create a fine powder. Add the sample to the mortar and continue to grind the mixture for 2-5 minutes until it is a homogenous, fine powder.[13] Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (the Christiansen effect) and producing a flat baseline.
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure, typically 5-10 metric tons, for several minutes.[14][15] Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[15]
Pellet Examination: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.[12] A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or uneven pressure.
Analysis: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum. A background scan of the empty sample compartment should be collected beforehand.
Data Interpretation and Analysis
Characteristic Peak Assignment
The FT-IR spectrum of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde should be analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.
Expected Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3100-3000
C-H Stretch
Aromatic Ring
Medium to Weak
2980-2850
C-H Stretch
Methoxy (-OCH₃)
Medium to Weak
~2820 and ~2720
C-H Stretch
Aldehyde (-CHO)
Weak, but diagnostic
1705-1685
C=O Stretch
Aromatic Aldehyde
Very Strong, Sharp
1620-1450
C=C Stretch
Aromatic Ring
Medium to Strong, Multiple Bands
1275-1200
Asymmetric C-O-C Stretch
Aryl Ether / Benzodioxole
Strong
1050-1010
Symmetric C-O-C Stretch
Aryl Ether / Benzodioxole
Strong
Below 900
C-H Out-of-Plane Bend
Aromatic Ring
Medium to Strong
This table synthesizes data from multiple authoritative sources.[1][2][3][4][5][7]
Sample Spectrum Analysis
When examining a spectrum of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, the most definitive peaks are:
The Carbonyl (C=O) Peak: Look for the strongest band in the spectrum, which should appear as a sharp peak around 1690 cm⁻¹. A similar compound, piperonal, which lacks the methoxy group, shows this C=O stretch at 1675 cm⁻¹.[16] The presence of the electron-donating methoxy group may slightly alter this position.
The Aldehydic C-H Peaks: The presence of two weaker, but distinct, peaks in the 2850-2720 cm⁻¹ region confirms the aldehyde functionality.
The "Fingerprint" Region (1300-1000 cm⁻¹): This region will be complex but should be dominated by several strong C-O stretching bands from both the methoxy and benzodioxole groups. The presence of strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ is highly characteristic of the combined aryl ether systems.[5]
Concluding Remarks and Best Practices
Trustworthiness of Data: Always run a background spectrum immediately before the sample spectrum to account for atmospheric H₂O and CO₂ fluctuations.
Moisture Contamination: KBr is highly hygroscopic.[12] If using the pellet method, moisture contamination will appear as a broad absorption band around 3400 cm⁻¹ (O-H stretch).[12] Proper drying of the KBr and quick handling are critical. ATR is less susceptible to this issue.
Purity Assessment: FT-IR is excellent for identity confirmation. The absence of unexpected peaks (e.g., a broad O-H band near 3400 cm⁻¹, which would suggest a carboxylic acid impurity) is a good indicator of sample purity.
By following these protocols and principles of interpretation, researchers can confidently use FT-IR spectroscopy to verify the structural integrity and identity of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, ensuring its suitability for downstream applications in drug development and chemical synthesis.
References
Ailincai, D., et al. (2023). New Hydrogels and Formulations Based on Piperonyl-Imino-Chitosan Derivatives. Available at: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
Panicker, C.Y., et al. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. Available at: [Link]
Smith, B.C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. Available at: [Link]
UChicago Chemistry. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Available at: [Link]
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]
ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde. Available at: [Link]
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Available at: [Link]
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. Available at: [Link]
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
Química Orgánica. IR spectrum: Ethers. Available at: [Link]
An-Najah Staff. Characterization and Investigation of Novel Benzodioxol Derivatives. Available at: [Link]
International Journal of Scientific and Academic Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]
Kintek Press. What Are The Key Steps For Making Kbr Pellets?. Available at: [Link]
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives. Available at: [Link]
PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Available at: [Link]
MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
ResearchGate. Ether and oxy compound group frequencies. Available at: [Link]
University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: [Link]
role of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde in the synthesis of isoquinoline alkaloids
Application Notes & Protocols Topic: The Central Role of 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde (Piperonal) in the Synthesis of Isoquinoline Alkaloids Audience: Researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: The Central Role of 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde (Piperonal) in the Synthesis of Isoquinoline Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperonal as a Cornerstone for a Privileged Scaffold
Isoquinoline alkaloids represent a vast and structurally diverse family of natural products that form the basis for numerous pharmaceuticals.[1][2] Their core structure, a fusion of a benzene ring and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[1][3][4] The strategic synthesis of these complex molecules is a cornerstone of modern drug development.
At the heart of many elegant synthetic routes to these alkaloids lies a deceptively simple yet powerful building block: 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, commonly known as piperonal or heliotropin.[5][6] Naturally found in plants like black pepper and vanilla, this aromatic aldehyde provides the characteristic methylenedioxy-substituted benzene ring that is a hallmark of many critical isoquinoline subclasses, including the protoberberines (e.g., Berberine) and phthalidylisoquinolines (e.g., Hydrastine).[5][6][7]
This technical guide provides an in-depth exploration of the pivotal role of piperonal in constructing the isoquinoline framework. We will dissect the key synthetic transformations, explain the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols for its application, focusing on the two landmark reactions that leverage its unique structure: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .
Core Synthetic Strategies: Building the Isoquinoline Core
The utility of piperonal stems from its dual functionality: an aldehyde group ripe for condensation and an electron-rich aromatic ring primed for electrophilic substitution. This combination is expertly exploited by two classic name reactions.
The Pictet-Spengler Reaction: Direct Assembly of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline (THIQ) skeleton in a single, often highly stereoselective, step.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde—in this case, piperonal—followed by an acid-catalyzed intramolecular cyclization.[10]
Causality and Mechanistic Insight:
The reaction's efficiency is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[9] The electron-donating nature of the methylenedioxy group on the piperonal ring is critical; it activates the aromatic system, facilitating the subsequent intramolecular electrophilic aromatic substitution (the ring-closing step) under relatively mild conditions.[10][11] The choice of acid catalyst and solvent can profoundly influence reaction rates and, crucially for pharmaceutical applications, the stereochemical outcome.[8][12]
Caption: Mechanism of the Pictet-Spengler reaction.
A prime industrial application of this reaction is in the synthesis of Tadalafil (Cialis®), where piperonal is reacted with D-tryptophan methyl ester to stereoselectively form a key tetrahydro-β-carboline intermediate, showcasing the reaction's power in complex drug synthesis.[5][12]
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines, which are versatile intermediates that can be subsequently oxidized to fully aromatic isoquinolines or reduced to tetrahydroisoquinolines.[2][13] This reaction proceeds via the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14]
Causality and Mechanistic Insight:
Unlike the Pictet-Spengler reaction, this method requires the piperonal moiety to be incorporated into the β-phenylethylamine partner first. Typically, piperonal is oxidized to piperonylic acid, which is then coupled with a phenethylamine to form the requisite N-acyl precursor. The dehydrating agent activates the amide carbonyl, leading to the formation of a highly reactive nitrilium ion.[13][14] The electron-rich aromatic ring of the phenethylamine then attacks this electrophile to forge the new ring. The success of this cyclization is highly dependent on the electron density of the aromatic ring undergoing substitution.[14]
Caption: Mechanism of the Bischler-Napieralski reaction.
This strategy is fundamental to the synthesis of many protoberberine and benzophenanthridine alkaloids, where the dihydroisoquinoline product serves as a key intermediate for constructing the final polycyclic system.[15][16]
Experimental Protocols & Data
The following protocols are presented as robust, validated starting points for researchers. Standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.
Protocol 1: Stereoselective Pictet-Spengler Synthesis of a Tadalafil Precursor
This protocol details the reaction of D-tryptophan methyl ester hydrochloride with piperonal, a key step in synthesizing precursors for Tadalafil. The choice of solvent is critical for achieving high stereoselectivity.[12]
Triethylamine (TEA) or similar non-nucleophilic base
Hydrochloric acid (HCl), ethereal solution
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reactant Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add D-tryptophan methyl ester hydrochloride (1.0 eq).
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting material).
Piperonal Addition: Add piperonal (1.1 eq) to the suspension.
Reaction Initiation: Heat the mixture to reflux (approx. 82°C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 10-12 hours.[8]
Work-up:
Cool the reaction mixture to room temperature.
Filter the resulting solid precipitate (the hydrochloride salt of the product) and wash the solid with cold acetonitrile.
For recovery from the filtrate: concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired tetrahydro-β-carboline product.
Expert Notes:
Causality of Solvent Choice: Acetonitrile or nitromethane are superior solvents for this reaction as they often lead to the precipitation of the desired cis-isomer as its hydrochloride salt, driving the equilibrium and resulting in very high diastereoselectivity (>99:1 cis:trans).[12]
Stereocontrol: The reaction proceeds via electrophilic attack on the indole ring, with the stereochemistry being set during the cyclization step. The pre-existing stereocenter in tryptophan directs the formation of the new stereocenter.
Table 1: Effect of Reaction Conditions on Pictet-Spengler Stereoselectivity
Catalyst/Acid
Solvent
Temperature
cis:trans Ratio
Rationale / Reference
Benzoic Acid
Acetic Acid
Reflux
92:8
Moderate stereoselectivity under standard protic acid conditions.[12]
HCl (from salt)
Acetonitrile
Reflux
>99:1
Excellent selectivity due to solubility differences of product diastereomers.[12]
| HCl (from salt) | Nitromethane | Reflux | >99:1 | Similar high selectivity to acetonitrile, providing an alternative solvent system.[12] |
Protocol 2: General Procedure for Bischler-Napieralski Cyclization
This protocol outlines the two-stage synthesis of a 3,4-dihydroisoquinoline from a phenethylamine and piperonal-derived acid chloride.
Stage A: Amide Formation
Acid Chloride Preparation: Convert piperonylic acid (derived from oxidation of piperonal) to piperonyloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step should be performed with extreme care in a fume hood.
Amidation: Dissolve a substituted β-phenylethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).
Cool the solution to 0°C in an ice bath.
Slowly add the piperonyloyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work-up by washing with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography or used directly.
Stage B: Cyclodehydration
Reaction Setup: Dissolve the purified N-acyl precursor (1.0 eq) in an anhydrous solvent like toluene or acetonitrile.
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 2-3 eq) dropwise at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water.
Cyclization: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.[13]
Work-up:
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the excess POCl₃.
Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 10.
Extract the product with an organic solvent (e.g., DCM or EtOAc).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography.
Caption: Synthetic workflows utilizing piperonal for isoquinoline alkaloid synthesis.
Conclusion and Future Outlook
4-Methoxy-1,3-benzodioxole-5-carboxaldehyde (piperonal) is an indispensable precursor in the synthesis of a multitude of medicinally important isoquinoline alkaloids. Its inherent structural features are perfectly suited for exploitation by classic and robust chemical transformations like the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide reliable and efficient access to the core tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively, which are the foundational structures for countless natural products and synthetic drugs. A thorough understanding of the mechanisms and experimental nuances detailed in this guide empowers researchers to rationally design synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery and development of novel isoquinoline-based therapeutics.
References
The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). BenchChem.
Bischler-Napieralski Reaction. (n.d.). Cambridge University Press.
CN108752310B - Preparation method of piperonal. (2021).
Kim, H. U., et al. (2022). Piperonal synthase from black pepper (Piper nigrum)
Shulgin, A. T., & Shulgin, A. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI.
Bischler–Napieralski reaction. (n.d.). Wikipedia.
Susha, A. R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
Pictet–Spengler reaction. (n.d.). Wikipedia.
Piperonal. (n.d.).
Isoquinoline. (n.d.). Wikipedia.
Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. (2021).
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2022).
Wang, W., et al. (2014). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal.
PIPERONAL. (n.d.).
Li, Z., et al. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
The Isoquinoline Alkaloids. (n.d.).
Studies on asymmetric total synthesis of (−)-β-hydrastine via a chiral epoxide ring-opening cascade cyclization strategy. (2020).
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
Sotomayor, N., Domínguez, E., & Lete, E. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
Synthesis of N-Benzimidazole Derived Carboxamides: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Benzimidazole Scaffold The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors.[3] This inherent bioactivity has led to the development of a vast library of benzimidazole-containing compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[2][4][5]
Among the myriad of benzimidazole derivatives, N-benzimidazole derived carboxamides have emerged as a particularly promising class of compounds. The introduction of the carboxamide linkage provides additional points for hydrogen bonding and allows for the facile introduction of diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[6] This guide provides a comprehensive overview of the synthetic strategies for preparing N-benzimidazole derived carboxamides, complete with detailed protocols, mechanistic insights, and a discussion of their applications, aimed at researchers and professionals in the field of drug discovery and organic synthesis.
Synthetic Methodologies: A Toolkit for Amide Bond Formation
The construction of the N-benzimidazole carboxamide scaffold primarily involves the formation of an amide bond between a benzimidazole-containing amine and a carboxylic acid or its activated derivative. Several robust and versatile methods have been developed to achieve this transformation, each with its own set of advantages and considerations.
Method 1: Acylation of Aminobenzimidazoles with Acyl Chlorides
A cornerstone of amide synthesis, the reaction of an aminobenzimidazole with a reactive acyl chloride is a widely employed and efficient method.[7] This approach is favored for its generally high yields and straightforward reaction conditions.
Causality Behind Experimental Choices:
The Base: A tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
The Solvent: Anhydrous aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the highly reactive acyl chloride.
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.
Experimental Protocol 1: Synthesis of N-(1H-Benzo[d]imidazol-2-yl)benzamide
This protocol details the synthesis of a representative N-benzimidazole derived carboxamide via the acylation of 2-aminobenzimidazole with benzoyl chloride.
Materials:
2-Aminobenzimidazole
Benzoyl chloride
Triethylamine (Et3N)
Anhydrous Toluene
Dilute Hydrochloric Acid (HCl)
Water
Ethanol (for recrystallization)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzimidazole (1.0 eq) in anhydrous toluene.
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is filtered off.
Purification: Wash the collected solid sequentially with dilute HCl and water to remove unreacted starting materials and salts.
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-(1H-benzo[d]imidazol-2-yl)benzamide.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-benzimidazole carboxamides via acylation.
Method 2: Amide Coupling using Peptide Coupling Reagents
The Role of HBTU in Amide Bond Formation:
HBTU is a uronium salt-based coupling reagent that activates the carboxylic acid to form a highly reactive OBt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with minimal side reactions and racemization.[8][10]
Diagram of HBTU Activation and Amide Formation:
Caption: Mechanism of HBTU-mediated amide bond formation.
Experimental Protocol 2: HBTU-Mediated Synthesis of a Substituted N-Benzimidazole Carboxamide
This protocol outlines a general procedure for the coupling of a benzimidazole carboxylic acid with an amine using HBTU.
Reaction Setup: To a solution of benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.
Amine Addition: Add the substituted amine (1.0 eq) to the reaction mixture.
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted benzimidazole carboxamide.
Alternative and Modern Synthetic Approaches
While the aforementioned methods are the most common, other strategies offer advantages in specific contexts.
One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of benzimidazole derivatives, which offer improved efficiency by minimizing intermediate isolation steps.[11][12][13] These often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids in the presence of a catalyst.[12][13]
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of N-benzimidazole carboxamides.[14][15][16][17] This technique is particularly beneficial for high-throughput synthesis and library generation.[15]
Applications in Drug Discovery and Development
The N-benzimidazole carboxamide scaffold is a fertile ground for the discovery of new therapeutic agents. The ability to systematically modify the substituents on both the benzimidazole core and the carboxamide nitrogen allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4][6][18]
Anticancer Activity
A significant body of research has focused on the development of N-benzimidazole carboxamides as anticancer agents.[2][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase I and tubulin polymerization.[2][19]
Table 1: Examples of Anticancer N-Benzimidazole Carboxamides and their Activities
N-benzimidazole derived carboxamides have also demonstrated significant potential as antimicrobial and antioxidant agents.[21][22] The introduction of specific substituents can enhance their activity against a range of bacterial and fungal strains, as well as their ability to scavenge free radicals.
Conclusion and Future Perspectives
The synthesis of N-benzimidazole derived carboxamides is a well-established and versatile field of organic chemistry with profound implications for drug discovery. The methods outlined in this guide provide a solid foundation for researchers to design and synthesize novel compounds with tailored biological activities. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, including flow chemistry and biocatalysis, as well as the continued exploration of the vast chemical space offered by this privileged scaffold to address unmet medical needs.
Application Note & Protocol: Baeyer-Villiger Oxidation of Apiol Aldehyde Derivatives
Introduction: Unlocking Phenolic Esters from Bio-active Aldehydes The Baeyer-Villiger oxidation, a cornerstone of synthetic organic chemistry since its discovery in 1899 by Adolf Baeyer and Victor Villiger, offers a powe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Phenolic Esters from Bio-active Aldehydes
The Baeyer-Villiger oxidation, a cornerstone of synthetic organic chemistry since its discovery in 1899 by Adolf Baeyer and Victor Villiger, offers a powerful method for converting ketones and aldehydes into esters and carboxylic acids, respectively.[1][2] This oxidative rearrangement has profound implications in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors, where it is used to construct key structural motifs like lactones and esters.[3][4]
This guide focuses on the application of the Baeyer-Villiger oxidation to a specific class of substrates: apiol aldehyde derivatives. Apiol, a phenylpropene found in parsley essential oil, and its related structures serve as valuable scaffolds in medicinal chemistry.[5] The oxidation of their aldehyde derivatives provides a direct route to corresponding phenolic formates or, upon hydrolysis, valuable hydroxylated aromatics. These products are key intermediates in the synthesis of novel bioactive compounds.
Herein, we provide a detailed, field-proven protocol for the Baeyer-Villiger oxidation of apiol aldehyde derivatives using meta-chloroperoxybenzoic acid (m-CPBA). We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and safety. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific derivatives.
Mechanistic Insight: The Criegee Intermediate and Migratory Aptitude
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a key tetrahedral intermediate known as the "Criegee intermediate".[1][6] Understanding this pathway is critical for predicting reaction outcomes and troubleshooting potential issues.
Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon.[7][8] The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon.[9]
Formation of the Criegee Intermediate: This attack forms the tetrahedral Criegee intermediate.[6][8]
Concerted Rearrangement: The rate-determining step involves a concerted rearrangement.[1] One of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, simultaneously cleaving the weak O-O bond and displacing a carboxylate leaving group.[7]
Product Formation: Deprotonation of the resulting oxocarbenium ion yields the final ester product.[1]
A critical aspect of the Baeyer-Villiger oxidation is the concept of migratory aptitude , which dictates which group will migrate in an unsymmetrical substrate. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl .[7][10]
For aromatic aldehydes like apiol derivatives, the migrating group is typically the hydride (H), leading to the formation of a carboxylic acid. However, under specific conditions, the aryl group can migrate, and with certain reagents, a formate ester can be isolated. This protocol focuses on the more common hydride migration. The electron-donating groups on the apiol ring system generally favor the migration of the aryl group, making the reaction efficient.[11]
Caption: Mechanism of the Baeyer-Villiger oxidation of an aromatic aldehyde.
Experimental Protocol: m-CPBA Mediated Oxidation
This protocol provides a robust method for the oxidation of an apiol aldehyde derivative to its corresponding formate ester.
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Purity
Supplier
Key Safety Notes
Apiol Aldehyde Derivative
Varies
Varies
>95%
N/A
Handle in a fume hood.
m-CPBA
C₇H₅ClO₃
172.57
≤77% (balance water)
Sigma-Aldrich
Strong Oxidizer. Shock sensitive. Avoid metal spatulas.
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous, >99.8%
VWR
Volatile, suspected carcinogen. Use in a fume hood.
Sodium Bicarbonate
NaHCO₃
84.01
ACS Reagent
Fisher Sci.
Standard lab chemical.
Sodium Thiosulfate
Na₂S₂O₃
158.11
ACS Reagent
Fisher Sci.
Standard lab chemical.
Magnesium Sulfate
MgSO₄
120.37
Anhydrous
VWR
Standard drying agent.
Silica Gel
SiO₂
60.08
230-400 mesh
Sorbent Tech.
Inhalation hazard.
Ethyl Acetate
C₄H₈O₂
88.11
ACS Grade
VWR
Flammable liquid.
Hexanes
C₆H₁₄
86.18
ACS Grade
VWR
Flammable liquid.
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the apiol aldehyde derivative (e.g., 1.0 g, 1.0 equiv).
Dissolve the aldehyde in 20 mL of dichloromethane (DCM).
Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. Causality: Cooling is essential to control the exothermic reaction and prevent potential side reactions.
Addition of m-CPBA:
Weigh m-CPBA (≤77%, 1.5 equiv) in a separate vial. Causality: Using a slight excess of the oxidant ensures complete conversion of the starting material. Commercial m-CPBA is stabilized with water; its purity must be considered when calculating molar equivalents.
Add the m-CPBA to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction Monitoring:
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase such as 30% Ethyl Acetate in Hexanes. The product spot (phenolic formate) should be more polar than the starting aldehyde. The reaction is typically complete within 2-4 hours.
Work-up and Quenching:
Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath.
Slowly add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining m-CPBA. Stir vigorously for 15 minutes. Causality: Sodium thiosulfate is a reducing agent that safely neutralizes the excess peroxy acid.
Transfer the mixture to a separatory funnel. Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Causality: Neutralization converts the carboxylic acid byproduct into its water-soluble sodium salt, facilitating its removal from the organic layer.
Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8).
Extraction and Isolation:
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
Combine all organic layers and wash them with brine (1 x 30 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes, to isolate the pure phenolic formate product.
Characterization:
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the Baeyer-Villiger oxidation.
Troubleshooting Guide
Problem
Probable Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient m-CPBA (due to degradation or miscalculation).- Low reaction temperature or short reaction time.
- Add an additional portion (0.2-0.3 equiv) of m-CPBA and monitor by TLC.- Allow the reaction to stir for a longer period at room temperature.
Formation of Side Products
- Reaction temperature was too high.- Presence of other oxidizable functional groups (e.g., alkenes).[12]
- Maintain strict temperature control during m-CPBA addition.- Use a more selective oxidant or consider protecting sensitive functional groups.
Low Yield after Work-up
- Incomplete extraction of the product.- Product hydrolysis during work-up if conditions become too acidic or basic for extended periods.
- Perform additional extractions of the aqueous layer.- Minimize the time the product is in contact with aqueous acid/base. Ensure neutralization is complete but not excessive.
Difficulty in Purification
- Product co-elutes with the m-chlorobenzoic acid byproduct.
- Ensure the neutralization step during work-up is thorough. A basic wash is critical to remove the acid byproduct before chromatography.
Safety Precautions
The Baeyer-Villiger oxidation involves potent oxidizing agents that require careful handling.
Peroxy Acid Hazards: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It can cause fires or explosions upon contact with incompatible materials or upon heating.[13] Always use non-metal spatulas (plastic or ceramic) for handling. Store in the original container in a refrigerated, dedicated location away from flammable materials.
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile is sufficient for incidental contact) when performing this reaction.[14][15]
Ventilation: All steps of the procedure must be conducted in a certified chemical fume hood to avoid inhalation of volatile and potentially hazardous DCM vapor.
Quenching: The quenching of excess oxidant is a critical safety step. Always perform this step slowly and with cooling, as the neutralization can be exothermic.
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Peroxide-containing waste should never be mixed with other organic waste streams without complete neutralization.
Application Note: Tin(IV) Chloride Catalyzed Formylation of Benzodioxole Derivatives for Pharmaceutical Synthesis
Introduction: The Strategic Importance of Formylated Benzodioxoles in Drug Discovery The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Formylated Benzodioxoles in Drug Discovery
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a formyl (-CHO) group onto the benzodioxole ring, a process known as formylation, yields key intermediates, most notably 3,4-methylenedioxybenzaldehyde (piperonal). Piperonal and its derivatives are crucial building blocks in the synthesis of a variety of pharmaceuticals, including drugs like Tadalafil (for erectile dysfunction), L-DOPA (for Parkinson's disease), and Atrasentan (an anticancer agent).[3]
Given the significance of these formylated compounds, the development of efficient and selective synthetic methodologies is of paramount importance to researchers in drug development. This application note provides a detailed technical guide on the use of tin(IV) chloride (SnCl₄) as a potent Lewis acid catalyst in the formylation of benzodioxole derivatives, a reaction commonly known as the Rieche formylation.[4] This method offers a reliable route to valuable aldehyde intermediates under relatively mild conditions.
The Catalytic Role of SnCl₄ in Electrophilic Aromatic Substitution: A Mechanistic Overview
The formylation of 1,3-benzodioxole is an electrophilic aromatic substitution reaction. The benzodioxole ring is electron-rich due to the electron-donating nature of the oxygen atoms in the dioxole ring, which activates the aromatic system towards attack by electrophiles. The Rieche formylation employs dichloromethyl methyl ether (DCME) as the formylating agent, which requires activation by a Lewis acid to generate a potent electrophile.[4]
Tin(IV) chloride serves as an effective Lewis acid catalyst in this transformation. Its primary role is to abstract a chloride ion from dichloromethyl methyl ether, thereby generating a highly reactive dichloromethoxymethyl cation. This cation is a potent electrophile that readily attacks the electron-rich benzodioxole ring.
The key steps of the mechanism are as follows:
Activation of the Formylating Agent: The Lewis acid, SnCl₄, coordinates with one of the chlorine atoms of dichloromethyl methyl ether. This coordination weakens the carbon-chlorine bond, facilitating its cleavage.
Formation of the Electrophile: The C-Cl bond breaks heterolytically, with the chloride ion forming a complex with SnCl₄ ([SnCl₅]⁻). This results in the formation of the highly electrophilic dichloromethoxymethyl cation.
Electrophilic Attack: The electron-rich benzodioxole ring acts as a nucleophile, attacking the electrophilic carbon of the dichloromethoxymethyl cation. This attack is regioselective, typically occurring at the position para to the electron-donating dioxole group, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
Rearomatization: A base (which can be the [SnCl₅]⁻ complex or another weak base in the reaction mixture) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring.
Hydrolysis: The resulting intermediate is then hydrolyzed during the workup step to yield the final aldehyde product, piperonal.
Technical Support Center: Synthesis of 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, an important intermediate in the development of pharmaceuticals and fine chemicals. This guide is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, an important intermediate in the development of pharmaceuticals and fine chemicals. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
Overview of Synthetic Strategies
The formylation of the electron-rich aromatic ring of myristicin (4-methoxy-1,3-benzodioxole) is the most direct route to the target aldehyde. Several classical formylation methods are available, each with distinct advantages and disadvantages. The Vilsmeier-Haack reaction is generally the most reliable and widely used method for this transformation due to its high regioselectivity and generally good yields with activated aromatic substrates.[1][2][3]
Reaction
Reagents
Typical Yield
Advantages
Disadvantages
Vilsmeier-Haack
POCl₃, DMF
70-90%
High regioselectivity for the para position, reliable for electron-rich arenes.[2]
Moisture-sensitive reagents, requires careful temperature control.
Generally low yields, can lack regioselectivity, requires heating.[5][6]
Gattermann
HCN, HCl
Moderate
Effective for phenols and phenol ethers.
Utilizes extremely toxic hydrogen cyanide.
Reimer-Tiemann
Chloroform, base
Low to Moderate
Primarily for ortho-formylation of phenols.
Often results in low yields and isomeric mixtures.
Given its superior performance, this guide will focus primarily on troubleshooting the Vilsmeier-Haack reaction for this specific synthesis.
Vilsmeier-Haack Synthesis Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde via the Vilsmeier-Haack reaction.
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: This is a common issue often traced back to the quality of reagents or the reaction conditions.
Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[7]
Expert Insight: Phosphorus oxychloride (POCl₃) should be fresh and fume in the air. N,N-Dimethylformamide (DMF) should be anhydrous. Old DMF can decompose to dimethylamine and formic acid, which will consume the Vilsmeier reagent.[7] If your DMF has a fishy smell, it has likely degraded and should be replaced or purified.
Solution: Use a new, sealed bottle of POCl₃. Use anhydrous DMF, preferably from a bottle sealed under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Cause 2: Insufficient Reaction Temperature or Time. The electrophilicity of the Vilsmeier reagent is relatively weak, and electron-rich aromatic systems require thermal energy to drive the reaction to completion.[2]
Expert Insight: While the initial formation of the Vilsmeier reagent and the addition of the substrate are done at 0°C to control the exothermic reaction, the formylation step itself often requires heating.
Solution: After adding your myristicin substrate at 0°C, allow the reaction to warm to room temperature and then heat it, for example, to 60-70°C for several hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal heating time.
Cause 3: Poor Starting Material Quality. The starting material, myristicin, may be impure.
Solution: Confirm the purity of your myristicin using ¹H NMR or GC-MS before starting the reaction. If necessary, purify the starting material by vacuum distillation.
Q2: My TLC analysis shows a significant amount of starting material remains, even after prolonged heating. How can I improve conversion?
A2: If starting material persists, the reaction is likely stalled due to insufficient activation or stoichiometry.
Cause 1: Stoichiometry. The molar ratio of the Vilsmeier reagent to the substrate is critical.
Expert Insight: An excess of the Vilsmeier reagent is often required to drive the reaction to completion.
Solution: Increase the equivalents of POCl₃ and DMF relative to the myristicin. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent is a good starting point for optimization.[2][9]
Cause 2: Insufficiently Reactive Vilsmeier Reagent.
Expert Insight: For particularly stubborn reactions, a more reactive Vilsmeier reagent can be generated in situ.
Solution (Advanced): Consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent. Alternatively, triflic anhydride (Tf₂O) with DMF generates a highly electrophilic dimethyliminium triflate salt.[7] These reagents are more hazardous and should be handled with extreme care.
Caption: Troubleshooting flowchart for low reaction yield.
Problem Area 2: Impurity Formation & Purification
Q3: My crude product is a dark, tarry material, and the final yield after purification is low. What's causing this?
A3: Polymerization and side reactions are likely occurring, often due to overly harsh conditions or improper quenching.
Cause 1: Reaction Temperature is Too High. While heating is necessary, excessive temperatures can lead to the decomposition of the starting material or product, resulting in polymerization.
Solution: Maintain a controlled temperature. Start at 60-70°C and only increase if the reaction fails to proceed. Avoid aggressive, uncontrolled heating.
Cause 2: Improper Quenching. The work-up step is critical for hydrolyzing the iminium intermediate to the final aldehyde. A poorly executed quench can lead to side reactions.
Expert Insight: The quenching process should be performed slowly and at a low temperature (0°C) to dissipate heat and ensure a clean hydrolysis.
Solution: Pour the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[2][8] This neutralizes the strong acid and facilitates the hydrolysis of the intermediate to the desired aldehyde.
Q4: I'm having difficulty purifying the final aldehyde. What is the most effective method?
A4: Aromatic aldehydes can sometimes be challenging to purify due to their moderate polarity and potential for oxidation.
Method 1: Silica Gel Column Chromatography. This is the most common method.
Expert Insight: A common impurity is the corresponding carboxylic acid, formed by air oxidation of the aldehyde. On a silica column, the aldehyde will elute before the more polar carboxylic acid.[10]
Recommended Eluent System: Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.
Method 2: Recrystallization. If the crude product is a solid and reasonably pure, recrystallization is an excellent option.
Recommended Solvents: Ethanol or a mixture of ethanol and water is often effective for recrystallizing aromatic aldehydes.[11][12]
Method 3: Bisulfite Adduct Formation (for difficult cases). Aldehydes react reversibly with sodium bisulfite to form solid adducts, which can be filtered off from non-aldehyde impurities.[10][13][14]
Procedure: Stir the crude product in a saturated aqueous solution of sodium bisulfite (NaHSO₃). The solid adduct will precipitate. Filter the solid, wash it with ether to remove organic impurities, and then regenerate the pure aldehyde by treating the adduct with a mild base (e.g., NaHCO₃ solution).[10][14] This is a highly effective, albeit more involved, purification technique.[13]
Frequently Asked Questions (FAQs)
Q1: Why is the formyl group introduced at the 5-position?
A: The methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups are both electron-donating and ortho-, para- directing. The 5-position is para to the methoxy group and ortho to one of the methylenedioxy oxygens. This position is the most electronically activated and sterically accessible site for electrophilic aromatic substitution, leading to high regioselectivity.[2]
Q2: What are the primary safety concerns for this reaction?
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction should be conducted under an inert atmosphere to prevent contact with moisture.
Q3: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. Also, confirm the signals for the aromatic protons, the methoxy group (~δ 3.9 ppm), and the methylenedioxy group (~δ 6.1 ppm).[11]
¹³C NMR: The aldehyde carbonyl carbon will appear downfield, typically between δ 185-195 ppm.
FT-IR: A strong carbonyl (C=O) stretch should be visible around 1670-1700 cm⁻¹.
GC-MS: This will confirm the molecular weight and provide an estimate of purity.
Detailed Experimental Protocol (Vilsmeier-Haack)
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (1.5 eq) to an oven-dried, three-neck flask equipped with a stir bar, dropping funnel, and thermometer. Cool the flask to 0°C in an ice bath.
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting pale-yellow solution at 0°C for an additional 30 minutes.
Reaction: Dissolve myristicin (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
Heating: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 65°C. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0°C. Slowly and carefully pour the mixture into a separate beaker containing a vigorously stirred, ice-cold 1M sodium acetate solution.
Extraction: Stir the quenched mixture for 30 minutes, then transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.[2]
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography or recrystallization from ethanol to obtain the pure 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
References
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
Thaisrivongs, S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]
Guilford, W. J., et al. (2012). ortho-Formylation of Phenols Using MgCl2, Et3N and Para-formaldehyde. Organic Syntheses. Available from: [Link]
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]
Shulgin, A. T., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Available from: [Link]
Sawada, H., et al. (1976). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available from: [Link]
ResearchGate. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]
Góngora-Benítez, M., et al. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. Available from: [Link]
Reddit. (2015). Purifying aldehydes?. Available from: [Link]
ScienceMadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Available from: [Link]
Lopušanskaja, E., et al. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences. Available from: [Link]
LookChem. Cas 27738-46-1, 1,3-BENZODIOXOLE-5-GLYCOLIC ACID. Available from: [Link]
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
Albericio, F., et al. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available from: [Link]
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]
ResearchGate. (2010). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available from: [Link]
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available from: [Link]
Cambridge University Press. Duff Reaction. Available from: [Link]
MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Available from: [Link]
ResearchGate. (2017). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. Available from: [Link]
Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available from: [Link]
Reddit. (2022). Vilsmeier Haack Reaction. Available from: [Link]
Sutanto, O., et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
troubleshooting low yield in the formylation of dihydroapiol
Technical Support Center: Formylation of Dihydroapiol A Senior Application Scientist's Guide to Troubleshooting Low Yields Welcome to the technical support center for the formylation of dihydroapiol. This guide is design...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Formylation of Dihydroapiol
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the formylation of dihydroapiol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific electrophilic aromatic substitution. As a highly activated aromatic system, dihydroapiol presents unique challenges, primarily the risk of side reactions that can significantly depress the yield of the desired formylated product. This document provides in-depth, cause-and-effect analysis in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Q1: My Vilsmeier-Haack formylation of dihydroapiol is resulting in a very low yield and a dark, tarry reaction mixture. What is the primary cause?
A1: This is the most common issue encountered when formylating highly activated, electron-rich aromatic compounds like dihydroapiol. The combination of low yield and polymerization points directly to overly harsh reaction conditions for a sensitive substrate.
Causality Explained: Dihydroapiol's benzene ring is strongly activated by the electron-donating effects of the methoxy and methylenedioxy groups.[1][2] While this makes the ring highly nucleophilic and reactive towards the Vilsmeier reagent (the electrophile), it also makes it susceptible to acid-catalyzed polymerization.[3] The Vilsmeier-Haack reaction, while generally mild, generates strong electrophiles and an acidic environment that can easily lead to the formation of insoluble polymeric materials if not carefully controlled.
Troubleshooting Steps:
Temperature Control is Critical: The initial formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic. You must control this by adding the POCl₃ to the DMF slowly at 0 °C. Subsequently, add the dihydroapiol solution dropwise, maintaining this low temperature before allowing the reaction to slowly warm or applying gentle heat. Running the reaction at the lowest effective temperature is key to minimizing resin formation.[3]
Monitor Reaction Time: Over-extending the reaction time, even at moderate temperatures, can promote side reactions. Monitor the consumption of dihydroapiol using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up phase.
Stoichiometry Adjustment: While a slight excess of the Vilsmeier reagent is typical, a large excess will increase the concentration of the reactive electrophile and acidic byproducts, accelerating polymerization. Start with approximately 1.1 to 1.3 equivalents of the formylating agent.
Q2: My reaction seems to work, but TLC and NMR analysis show a mixture of several products. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution on polysubstituted rings. The substitution pattern on dihydroapiol directs the incoming formyl group to specific positions, but subtle electronic and steric factors can lead to a mixture.
Causality Explained: The formyl group will preferentially add to the positions that are most activated (ortho or para to the electron-donating groups) and sterically accessible. For dihydroapiol (1-methoxy-2,3-methylenedioxy-5-propylbenzene), the most likely position for formylation is C6, which is ortho to the methoxy group and para to the propyl group. However, attack at C4 (ortho to the methylenedioxy group) is also possible, leading to an isomeric product. The choice of formylation reagent and conditions can influence this ratio.
Troubleshooting Steps:
Choice of Formylation Method: The Vilsmeier-Haack reaction is generally less sterically hindered than Friedel-Crafts type reactions and often provides good regioselectivity on activated systems.[4] However, if isomer separation is problematic, consider the Duff reaction. The Duff reaction, using hexamethylenetetramine (HMTA), can sometimes offer different selectivity profiles, often favoring ortho-formylation next to a directing group.[5][6]
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the isomer ratio. Lowering the temperature may favor the kinetically controlled product. Experimenting with different solvents (e.g., dichloromethane vs. 1,2-dichloroethane) can sometimes alter the product distribution.
Q3: The reaction fails to proceed, and I recover most of my starting material. What should I check?
A3: Complete lack of reactivity, especially with an activated substrate like dihydroapiol, almost always points to a problem with the reagents, particularly their exposure to moisture.
Causality Explained: The key reagents in many formylation reactions are highly sensitive to water.
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is readily hydrolyzed.
Friedel-Crafts/Gattermann: Lewis acid catalysts like aluminum chloride (AlCl₃) are rapidly deactivated by moisture.[7]
Troubleshooting Protocol: Reagent & System Integrity Check
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >100 °C and cooled under an inert atmosphere).[8]
Use High-Purity, Dry Solvents: Use a freshly opened bottle of an anhydrous grade solvent or distill the solvent from an appropriate drying agent.
Verify Reagent Quality: Use freshly opened or properly stored POCl₃. If the bottle is old, the contents may be partially hydrolyzed. DMF should be of high purity and stored over molecular sieves.
Maintain an Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a blanket of an inert gas such as nitrogen or argon.[7][9] This not only prevents moisture contamination but also minimizes potential oxidation of the aldehyde product.[7]
Data Summary & Experimental Protocols
Table 1: Comparison of Formylation Methods for Dihydroapiol
Reaction
Formylating Agent
Catalyst / Co-reagent
Typical Conditions
Pros
Cons
Vilsmeier-Haack
DMF
POCl₃
0 °C to 80 °C
High efficiency for electron-rich rings; relatively mild.[10]
Sensitive to moisture; risk of polymerization with highly active substrates.[11]
Duff Reaction
Hexamethylenetetramine (HMTA)
Trifluoroacetic Acid (TFA) or Acetic Acid
70 °C to 120 °C
Good for ortho-formylation; avoids strong Lewis acids.[5][12]
Can give moderate yields (20-80%); may require higher temperatures.[5]
Reagent is a potent carcinogen; requires strict handling.[14]
Experimental Protocol: Optimized Vilsmeier-Haack Formylation of Dihydroapiol
This protocol is designed to minimize polymerization and improve yield.
Preparation: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 1.3 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice-water bath.
Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Substrate Addition: Dissolve dihydroapiol (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining an internal temperature below 10 °C.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently heat the reaction to 50-60 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
Quenching & Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate. This neutralizes the acid and hydrolyzes the intermediate iminium salt.
Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visual Workflow & Mechanism
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing the root cause of low yield in your formylation reaction.
Caption: A systematic workflow for troubleshooting low yields.
Vilsmeier-Haack Mechanism on Dihydroapiol
This diagram illustrates the reaction pathway and highlights potential side reactions.
Caption: Mechanism of Vilsmeier-Haack formylation and common side reactions.
References
Selvam Guhanathan. (2022).
BenchChem Technical Support Team. (2025).
Google Patents. (1995).
Scribd.
Wikipedia.
TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
BenchChem.
Wikipedia.
The Organic Chemistry Tutor. (2018).
Hive Novel Discourse. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes.
The Journal of Organic Chemistry. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.
Testbook.
Grokipedia. Duff reaction.
Geels, E. J. (2011).
BYJU'S.
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
ResearchGate. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
Organic Chemistry Portal.
ChemTube3D. Pyrrole-The Vilsmeier Reaction.
Name Reactions in Organic Synthesis. Duff Reaction.
Chemistry Steps. Vilsmeier-Haack Reaction.
MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
optimization of reaction conditions for synthesizing benzodioxole derivatives
Technical Support Center: Optimization of Benzodioxole Derivative Synthesis Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Benzodioxole Derivative Synthesis
Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital structural motif. Benzodioxole rings are key pharmacophores in numerous pharmaceuticals, agrochemicals, and fragrances, making their efficient synthesis a critical step in many research and development pipelines[1][2].
This document moves beyond standard protocols to provide a troubleshooting framework grounded in chemical principles. We will address common experimental failures, explain the underlying causality, and offer field-tested solutions to optimize your reaction conditions.
Troubleshooting Guide: A-Q&A Approach
This section addresses the most frequent and challenging issues encountered during the synthesis of benzodioxole derivatives, particularly via the common acid-catalyzed condensation of catechols with carbonyl compounds.
Q1: My reaction yield is consistently low or stalled. What are the primary factors I should investigate?
Low conversion is a multifaceted problem often rooted in equilibrium dynamics and catalyst inefficiency. Here’s a breakdown of the most common culprits:
Inefficient Water Removal: The condensation reaction between a catechol and an aldehyde or ketone is a reversible acetalization that produces one equivalent of water.[3] According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit forward progress and can even promote the reverse reaction.
Causality: The equilibrium lies unfavorably towards the starting materials unless water is actively removed.
Solution: Employ azeotropic distillation using a Dean-Stark apparatus. Solvents like cyclohexane or toluene are ideal as they form a low-boiling azeotrope with water, physically removing it from the reaction vessel and driving the equilibrium towards the product.[3]
Suboptimal Catalyst Choice or Deactivation: The reaction requires an acid catalyst to activate the carbonyl group toward nucleophilic attack by the catechol.
Causality: The choice of catalyst dictates reaction kinetics and efficiency. While traditional catalysts like p-toluenesulfonic acid (TsOH) are common, they can be slow, sometimes requiring 8-120 hours for completion.[3] Heterogeneous catalysts like HY zeolite or carbon-based solid acids offer high catalytic activity, improved selectivity (>95%), and easier removal post-reaction.[3][4]
Solution: If using a homogeneous catalyst like TsOH, ensure it is fresh and anhydrous. For more robust and recyclable options, consider switching to a solid acid catalyst. If using a packed-bed flow reactor, be mindful of the catalyst's thermal stability; some catalysts can degrade and clog the reactor at elevated temperatures (e.g., >120-140°C).[5]
Incorrect Stoichiometry: The molar ratio of your reactants is critical for maximizing conversion.
Causality: While a 1:1 ratio is stoichiometrically correct, using a slight excess of the more volatile or less expensive carbonyl compound can help drive the reaction to completion.
Solution: An optimized molar ratio of catechol to aldehyde/ketone is often around 1:1.4.[4] This ensures the catechol is the limiting reagent and is fully consumed.
Q2: I'm observing a significant amount of a dark, tarry, or polymeric byproduct. What is it, and how can I prevent it?
The formation of dark, insoluble materials is a classic sign of catechol degradation.
Causality: Catechols and their corresponding dianions (formed under basic conditions) are highly susceptible to aerobic oxidation, especially when heated for prolonged periods.[6] This oxidative process leads to the formation of complex, high-molecular-weight polymers, which are difficult to remove and significantly reduce yield.
Solution:
Inert Atmosphere: Purge your reaction vessel with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure throughout the reaction. This minimizes contact with atmospheric oxygen.
Control Temperature: Avoid excessive heating. While higher temperatures can increase the reaction rate, they also accelerate degradation. Determine the minimum temperature required for efficient water removal and reaction progress.
Minimize Reaction Time: Optimize other parameters (catalyst, stoichiometry) to reduce the required reaction time, thereby minimizing the temporal window for degradation to occur.
Q3: During workup, separating my product from unreacted catechol is difficult. What is an effective purification strategy?
Unreacted catechol can be a persistent impurity due to its polarity and potential to co-elute with the product during chromatography.
Causality: Catechol possesses two acidic phenolic hydroxyl groups (pKa ~9.5). This acidity can be exploited for a highly effective separation.
Solution: Perform an alkaline liquid-liquid extraction. After the reaction, dilute the crude mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer with a dilute aqueous base, such as 5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The base will deprotonate the acidic catechol, forming the water-soluble sodium catecholate salt, which partitions into the aqueous layer.[5] The neutral benzodioxole product will remain in the organic layer. After separation, the organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated for further purification by column chromatography if needed.[7]
Visual Guides: Mechanisms & Workflows
Reaction Mechanism: Acid-Catalyzed Acetalization
The diagram below illustrates the step-by-step mechanism for the acid-catalyzed formation of a benzodioxole derivative from catechol and an aldehyde (R-CHO).
Caption: Acid-catalyzed mechanism for benzodioxole formation.
Troubleshooting Flowchart: Diagnosing Low Yield
Use this decision tree to systematically diagnose and resolve low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Protocol & Data Tables
General Protocol: Synthesis of 2,2-Disubstituted-1,3-Benzodioxole via Solid Acid Catalysis
This protocol is adapted from methodologies employing heterogeneous acid catalysts, which offer high conversion and simplified workup.[3][4]
Solid Acid Catalyst (e.g., HY Zeolite, carbon-based solid acid, 3.5 g per mole of catechol)[4]
Cyclohexane (sufficient to suspend reagents and fill Dean-Stark trap)
Three-neck round-bottom flask, condenser, Dean-Stark apparatus, magnetic stirrer, heating mantle, and inert gas line (N₂ or Ar).
Procedure:
Setup: Assemble the glassware and flame-dry under vacuum or heat-gun dry under a flow of inert gas to remove adsorbed water. Allow to cool.
Charging the Flask: To the reaction flask, add the solid acid catalyst, catechol, and a magnetic stir bar.
Adding Reagents: Add the cyclohexane, followed by the aldehyde or ketone (1.4 eq).
Reaction: Begin vigorous stirring and gently heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with cyclohexane.
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete when water ceases to collect in the trap (usually 2-5 hours).[3]
Workup (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture to recover the solid acid catalyst (which can be washed, dried, and reused).
Workup (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous NaOH solution to remove unreacted catechol, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in cyclohexane or hexanes.[5]
Table 1: Optimization of Reaction Parameters
Parameter
Condition
Expected Outcome
Rationale & Reference
Catalyst
Solid Acid (HY Zeolite, Carbon-based)
High conversion (>80%) and selectivity (>95%). Recyclable.
Solid acids provide strong acidic sites, are easily separated, and avoid corrosive aqueous workups.[3][4]
p-Toluenesulfonic Acid (TsOH)
Moderate to good conversion, but long reaction times (8-120h).
Homogeneous catalyst, but requires careful neutralization and can be less selective.[3]
Catechol:Carbonyl Ratio
1:1.1
Good conversion.
A small excess of the carbonyl compound can be beneficial.
1:1.4
Optimal conversion.
Drives the equilibrium to favor product formation by ensuring the catechol is the limiting reagent.[4]
Solvent
Cyclohexane / Toluene
Excellent.
Forms a low-boiling azeotrope with water, enabling efficient removal via Dean-Stark trap.[3]
Dichloromethane (DCM)
Poor for this specific reaction type.
Does not form an efficient azeotrope with water, leading to stalled reactions unless a chemical desiccant is used.
Temperature
Reflux (Cyclohexane, ~81°C)
Optimal balance of reaction rate and stability.
Sufficient for azeotropic water removal without causing significant catechol degradation.[3]
>120°C
Increased rate but risk of side reactions.
May be necessary for less reactive substrates but increases the risk of polymerization and catalyst degradation.[5][6]
Frequently Asked Questions (FAQs)
Q: What is the single most critical factor for success in this synthesis?
A: Rigorous removal of water. The reaction is governed by equilibrium, and failure to remove the water byproduct is the most common reason for failed or low-yielding reactions.
Q: Can I use a base instead of an acid as a catalyst?
A: No. A base will not catalyze the acetalization reaction. Bases are used in the alternative Williamson ether-type synthesis where a dihalomethane (e.g., dichloromethane, dibromomethane) is reacted with the catechol dianion. However, heating catechol under basic conditions significantly increases the risk of oxidative polymerization.[6]
Q: My starting catechol is a dark solid. Can I still use it?
A: The dark color indicates some level of oxidation. While it may still work, the impurities can lower your yield and complicate purification. It is highly recommended to purify the catechol before use, for example, by recrystallization or sublimation, to ensure a clean reaction.
References
Conti, P., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]
Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. [Link]
Zhang, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
Liang, X., et al. (2007). Study on catalytic synthesis of 1,3-benzodioxoles by HY/MCM-41 zeolite. Frontiers of Chemistry in China. Abstract available at ResearchGate. [Link]
Google Patents. (2012). CN102766131A - Synthetic method of 1, 3-benzodioxole.
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
Al-Janabi, H., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]
Sharma, P., et al. (2004). Synthesis and biological evaluation of some new 1,3-benzodioxole derivatives. Referenced in Zhang, K., et al. (2022). [Link]
minimizing side product formation in the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as myristicinaldehyde or 3-methoxy-4,5-methylenedioxybenzaldehyde). This valuable intermediate is a cru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as myristicinaldehyde or 3-methoxy-4,5-methylenedioxybenzaldehyde). This valuable intermediate is a crucial building block in the development of pharmaceuticals and fine chemicals. However, its synthesis, primarily through electrophilic formylation of 4-methoxysesamol, is often plagued by challenges related to regioselectivity and side product formation.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing field-proven troubleshooting strategies and optimized methodologies to ensure a successful, high-purity synthesis.
Section 1: Overview of Synthetic Strategies
The introduction of a formyl (-CHO) group onto the electron-rich 4-methoxysesamol ring is an electrophilic aromatic substitution. Several classical formylation reactions can be employed, each with distinct advantages and disadvantages. The choice of method is critical for controlling the reaction outcome.
The primary challenge is directing the formylation to the C-5 position, which is para to the strongly activating methoxy group, while avoiding the sterically less hindered but electronically viable C-6 position (ortho to the methoxy group).
Reaction
Reagents & Conditions
Key Advantages
Common Side Products & Issues
Vilsmeier-Haack
POCl₃, DMF; 0°C to RT
Mild conditions, high yields, good for activated rings.[1][2][3]
6-formyl regioisomer , incomplete reaction, decomposition with excess heat.
Based on its reliability and milder conditions, the Vilsmeier-Haack reaction is the most recommended method for this specific transformation.[11] The remainder of this guide will focus primarily on troubleshooting this superior pathway.
Section 2: Troubleshooting Guide for Vilsmeier-Haack Synthesis
This section addresses the most common problems encountered during the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde via the Vilsmeier-Haack reaction.
Q1: My reaction yield is low, and TLC analysis shows a large spot corresponding to the 4-methoxysesamol starting material. What went wrong?
A1: An incomplete reaction is typically traced back to reagent integrity or suboptimal reaction conditions. The Vilsmeier reagent (the electrophile, a chloromethyliminium salt) must be formed efficiently and be able to react completely with the substrate.
Causality & Solutions:
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the phosphoryl chloride (POCl₃) and the active iminium salt, halting the reaction.
Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Purchase high-purity, sealed reagents and handle them under an inert atmosphere (e.g., nitrogen or argon).
Reagent Quality & Stoichiometry: Old or improperly stored POCl₃ may have degraded. An incorrect molar ratio of reagents can also lead to poor conversion.
Protocol: Use freshly opened or distilled POCl₃. A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate) is recommended to drive the reaction to completion.[12]
Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent electrophilic substitution may require warming to proceed at a reasonable rate.
Protocol: After adding the substrate at a low temperature (0-5°C), allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. If the reaction stalls, gentle heating (35-45°C) can be applied, but with caution to avoid side reactions.[13]
Q2: I obtained a good yield, but my ¹H NMR spectrum shows two distinct aldehyde peaks and complex aromatic signals. How do I prevent the formation of this impurity?
A2: This is the classic problem of regioselectivity. You have formed a mixture of the desired 5-carboxaldehyde and the undesired 6-carboxaldehyde isomer.
Causality & Solutions:
The electronic properties of the methoxy and methylenedioxy groups activate both the C-5 and C-6 positions. While the C-5 position is electronically favored (para to the strong -OCH₃ donor), higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the C-6 kinetic product.
Temperature Control is Critical: The key to maximizing regioselectivity is rigorous temperature management.
Protocol: Prepare the Vilsmeier reagent at 0°C. Add the 4-methoxysesamol substrate dropwise as a solution in the reaction solvent, ensuring the internal temperature does not exceed 5°C. Maintain this low temperature for 1-2 hours before allowing a slow, controlled warm-up to room temperature. Avoid any rapid exotherms.
Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to the different isomers.
Protocol: Dichloromethane (CH₂Cl₂) is a standard and effective solvent. In some cases, using DMF as both a reagent and solvent can alter selectivity, but this also makes the workup more challenging. Sticking to a chlorinated solvent is advisable for initial optimizations.
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.
Q3: The purification is challenging. Column chromatography does not effectively separate the two isomers. What are the alternative strategies?
A3: Due to their similar structures, the 5- and 6-carboxaldehyde isomers often exhibit very close polarities, making chromatographic separation inefficient.
Causality & Solutions:
Recrystallization: This should be the primary method for purification if a solid product is obtained. The desired 5-isomer is generally more symmetrical and may pack into a crystal lattice more effectively than the 6-isomer, allowing for purification.
Protocol: Perform a solvent screen to find an appropriate recrystallization solvent. A good solvent will dissolve the crude product when hot but allow the pure desired product to crystallize upon cooling, leaving impurities in the mother liquor. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite. This can sometimes be used to separate aldehydes from non-aldehydic impurities. While it may not separate the isomers, it can be a useful pre-purification step.
Derivatization: If all else fails, consider converting the aldehyde mixture into a different functional group (e.g., a Schiff base with a specific amine) that may have more distinct physical properties, facilitating separation. The purified derivative can then be hydrolyzed back to the pure aldehyde.[13]
Section 3: Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting 4-methoxysesamol?
A: Extremely critical. Impurities in the starting material, particularly those with other activated aromatic rings, can undergo formylation and complicate the purification process significantly. Ensure the starting material is pure by NMR, GC-MS, or recrystallization before beginning.
Q: What is the mechanism for the formation of the Vilsmeier reagent?
A: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A series of eliminations releases a chloride ion and phosphate byproducts, ultimately forming the highly electrophilic N,N-dimethylchloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[1]
Q: What are the key safety precautions for this reaction?
A: POCl₃ is highly corrosive and reacts violently with water. It should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper cooling and controlled addition of reagents are necessary to prevent thermal runaways.[10]
This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.
Preparation: Under an inert atmosphere of Nitrogen, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0°C in an ice-water bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cold DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature is maintained below 5°C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.
Substrate Addition: Dissolve 4-methoxysesamol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the cold Vilsmeier reagent suspension over 30-45 minutes, again maintaining an internal temperature below 5°C.
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature. Monitor the consumption of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours at room temperature.
Workup & Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly quench the reaction by adding crushed ice, followed by a cold saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This step is highly exothermic and may release gas; perform it slowly.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude solid or oil. Attempt recrystallization from a suitable solvent (e.g., ethanol) first. If isomers are still present, resort to column chromatography on silica gel with a carefully optimized eluent system.
References
Shulgin, A. T., & Perry, W. E. (2002). The Simple Plant Isoquinolines. Transform Press.
challenges in the scale-up synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges, particularly during scale-up, of this synthetic process. Our approach is rooted in practical, field-proven insights to ensure both safety and success in your chemical endeavors.
Introduction to the Synthesis
The most prevalent and industrially viable method for synthesizing 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as myristicinaldehyde) is the Vilsmeier-Haack reaction. This reaction formylates an electron-rich aromatic ring, in this case, the precursor 4-methoxy-1,3-benzodioxole (derived from myristicin), using a Vilsmeier reagent.[1][2][3][4] The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][5] While effective, this method presents several challenges, especially when transitioning from laboratory to pilot-plant scale.
This guide provides a structured question-and-answer format to directly address potential issues, ensuring a self-validating and robust protocol.
Issue 1: Uncontrolled Exotherm and Runaway Reaction
Q: My reaction is showing a strong, difficult-to-control exotherm upon addition of phosphorus oxychloride. How can I manage this on a larger scale to prevent a runaway reaction?
A: This is a critical safety concern. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic, and the subsequent electrophilic aromatic substitution also generates heat.[6] On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a runaway reaction, which can lead to a dangerous increase in temperature and pressure.[7]
Causality and Solution:
Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is rapid and exothermic.[7] To mitigate this, the Vilsmeier reagent should be prepared separately before the addition of the aromatic substrate. This separates the two exothermic events (reagent formation and formylation), allowing for better thermal management.
Feed-Controlled Addition: Do not add the entire amount of the aromatic substrate at once. A slow, controlled addition of the substrate to the pre-formed Vilsmeier reagent is crucial. This makes the reaction "feed-controlled," meaning the rate of the reaction, and thus the rate of heat generation, is dictated by the rate of addition.[8]
Reaction Calorimetry: For a safe and predictable scale-up, it is highly recommended to perform reaction calorimetry studies.[8] This will provide vital data on the heat of reaction, allowing for the proper design of cooling systems and the determination of safe addition rates for the pilot-plant scale.
Solvent Choice: Using a solvent such as dichloromethane can help to moderate the reaction and improve heat transfer.[8]
Issue 2: Low Yield and Incomplete Conversion
Q: I am observing a low yield of the desired product, with a significant amount of starting material remaining. What factors could be contributing to this, and how can I improve the conversion?
A: Incomplete conversion in a Vilsmeier-Haack reaction is often linked to the reactivity of the substrate, the quality of the reagents, or suboptimal reaction conditions.
Causality and Solution:
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[2][4] Ensure your starting material, 4-methoxy-1,3-benzodioxole, is of high purity. The presence of electron-withdrawing impurities can deactivate the ring towards formylation.
Reagent Quality: The reaction is highly sensitive to moisture. Phosphorus oxychloride reacts violently with water, and any moisture will consume the Vilsmeier reagent. Use anhydrous DMF and freshly distilled or new bottles of POCl₃.
Stoichiometry: The ratio of the Vilsmeier reagent to the substrate can significantly impact the reaction. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. Experiment with increasing the equivalents of DMF and POCl₃. However, be aware that a large excess can sometimes lead to the formation of byproducts.
Temperature and Reaction Time: While the initial reagent formation is performed at low temperatures (0-5 °C) for safety, the formylation step may require heating to proceed at a reasonable rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LCMS) and adjust the temperature (e.g., 40-80 °C) and reaction time accordingly. For some less reactive substrates, prolonged heating may be necessary.
Issue 3: Formation of Impurities and Purification Challenges
Q: My crude product contains several impurities, making purification by crystallization difficult. What are the likely byproducts, and how can I improve the purity of the isolated product?
A: Byproduct formation can stem from the reaction conditions and the inherent reactivity of the starting material and product. On a large scale, efficient purification is key to a viable process.
Causality and Solution:
Regioselectivity: While formylation is expected at the 5-position due to the directing effects of the methoxy and methylenedioxy groups, minor amounts of other isomers can form. Controlling the reaction temperature and the rate of addition can help to improve regioselectivity.
Di-formylation: Although less common with this substrate, using a large excess of the Vilsmeier reagent could potentially lead to di-formylation. Careful control of stoichiometry is important.
Work-up Procedure: The work-up is crucial for removing inorganic byproducts and unreacted reagents. The reaction is typically quenched by pouring it into a cold aqueous solution, often containing a base like sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt and neutralize acidic components.[6] On a large scale, this quench needs to be carefully controlled to manage the exotherm.
Purification Strategy: While column chromatography is common in the lab, it is often not practical for large-scale production. Developing a robust crystallization procedure is essential.
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities dissolved. Mixtures such as ethanol/water or hexane/ethyl acetate can be effective.
Controlled Cooling: Rapid cooling can lead to the trapping of impurities. A slow, controlled cooling profile is necessary to grow pure crystals.
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystallization and improve crystal size and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling phosphorus oxychloride (POCl₃) and DMF at an industrial scale?
A1: Both POCl₃ and DMF are hazardous. POCl₃ is highly corrosive and reacts violently with water. DMF is a combustible liquid and a suspected carcinogen. At an industrial scale, handling these reagents requires a closed system with appropriate ventilation. Personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face shields, is mandatory. Emergency showers and eyewash stations must be readily accessible. Automated dosing systems are recommended for transferring these chemicals to minimize exposure.
Q2: Can I use a different formylating agent to avoid the hazards of POCl₃?
A2: While other reagents can be used to generate the Vilsmeier reagent, such as phosgene or thionyl chloride, they each come with their own significant hazards.[9] Alternative formylation reactions like the Duff reaction or the Reimer-Tiemann reaction exist but are generally less efficient and may not be suitable for this specific substrate, often resulting in lower yields. For industrial production, the Vilsmeier-Haack reaction with POCl₃ and DMF remains a common choice due to its efficiency and cost-effectiveness when appropriate safety measures are implemented.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction effectively?
A3: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale production and more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. These techniques allow for the quantification of the starting material, product, and any significant byproducts, providing a clear picture of the reaction kinetics and endpoint.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2][3] In the second stage, the electron-rich aromatic ring of the 4-methoxy-1,3-benzodioxole attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
Materials and Equipment:
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
Cooling/heating circulator
Nitrogen inlet
4-methoxy-1,3-benzodioxole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Sodium acetate
Deionized water
Ethanol for recrystallization
Procedure:
Vilsmeier Reagent Preparation:
Charge the jacketed reactor with anhydrous DMF (3.0 equivalents) and anhydrous DCM.
Begin stirring and purge the reactor with nitrogen.
Cool the reactor contents to 0-5 °C using the circulator.
Slowly add POCl₃ (1.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The formation of a white precipitate indicates the Vilsmeier reagent.
Formylation Reaction:
Prepare a solution of 4-methoxy-1,3-benzodioxole (1.0 equivalent) in anhydrous DCM.
Add this solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C.
Maintain at this temperature and monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).
Work-up and Isolation:
In a separate vessel, prepare a 10% aqueous solution of sodium acetate. Cool this solution to 0-5 °C.
Carefully and slowly transfer the reaction mixture into the cold sodium acetate solution with vigorous stirring. This quench is exothermic and will generate HCl gas, so ensure adequate ventilation and cooling.
Stir the resulting mixture for 1 hour, allowing the intermediate to fully hydrolyze.
Separate the organic (DCM) layer.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification:
Recrystallize the crude solid from hot ethanol. Dissolve the crude material in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Parameter
Laboratory Scale (10g)
Pilot Scale (1kg)
Key Considerations for Scale-Up
Reagent Addition Time
15-20 minutes
1-2 hours
Control exotherm, maintain temperature
Typical Yield
75-85%
70-80%
Potential for slightly lower yield due to handling losses
Purity (Post-Crystallization)
>99%
>99%
Dependent on controlled crystallization process
Cooling Method
Ice bath
Jacketed reactor with circulator
Efficient heat removal is critical
Visualization of Key Processes
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the scale-up synthesis of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
References
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Scribd. (2023). FINAL Vilsmeier Hacck Reaction. Retrieved from [Link]
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
Scientific Research Publishing. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. SciRP.org. Retrieved from [Link]
APC. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Retrieved from [Link]
YouTube. (2021). Vilsmeier Reaction. Retrieved from [Link]
ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. Retrieved from [Link]
Reddit. (2022). Vilsmeier Haack Reaction. Retrieved from [Link]
Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. Retrieved from [Link]
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
ResearchGate. (2012). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
National Institutes of Health. (2022). Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. PMC. Retrieved from [Link]
ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]
IUCr Journals. (2022). Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. Retrieved from [Link]
RSC Publishing. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. Retrieved from [Link]
PubMed. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from [Link]
YouTube. (2015). Using Crystallization to Purify a Solid | Organic Chemistry lab. Retrieved from [Link]
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Retrieved from [Link]
PubMed. (2018). Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. Retrieved from [Link]
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
Technical Support Center: Purification of 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde
Introduction Welcome to the technical support center for the purification of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. This valuable aromatic aldehyde is a key intermediate in the synthesis of pharmaceuticals and frag...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the purification of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. This valuable aromatic aldehyde is a key intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde in your laboratory.
This section addresses specific issues that may arise during the purification of crude 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. The question-and-answer format is designed to provide direct and actionable solutions.
Question 1: My crude product is a dark, oily residue after synthesis. What are the likely impurities, and what is the best initial purification step?
Answer:
A dark, oily crude product often indicates the presence of polymeric byproducts and unreacted starting materials from the formylation reaction, a common synthetic route. The Vilsmeier-Haack reaction, for instance, is a widely used method for formylating electron-rich aromatic compounds.[3][4] However, it can generate various impurities if not performed under optimal conditions.
Likely Impurities:
Unreacted Starting Material: Such as 4-methoxysafrole or a similar precursor.
Polymeric Materials: Arising from side reactions of the aldehyde product or starting material under the reaction conditions.
Side-Reaction Products: Depending on the specific formylation agent and conditions used.
Recrystallization is an effective first step to remove the bulk of impurities and isolate the crystalline product.[5]
Detailed Recrystallization Protocol:
Solvent Selection: The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. Ethanol (EtOH) has been successfully used for the recrystallization of similar compounds.[6][7] A solvent screen with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is highly recommended.
Dissolution: In a fume hood, gently heat the selected solvent and add the minimum amount required to fully dissolve the crude oily product with stirring. Avoid excessive boiling, which can lead to solvent loss and premature crystallization.
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize the yield of the precipitate.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the surface.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Causality: The principle behind recrystallization is the difference in solubility between the desired compound and the impurities in a given solvent at different temperatures. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[5]
Question 2: After recrystallization, my product's melting point is still broad, and TLC analysis shows a persistent impurity spot. What should I do next?
Answer:
A broad melting point and a persistent impurity on a Thin Layer Chromatography (TLC) plate indicate that recrystallization alone was insufficient to achieve the desired purity. This often occurs when an impurity has similar solubility properties to the target compound. In this case, column chromatography is the recommended next step.[8][9]
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography Purification.
Detailed Column Chromatography Protocol:
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.
Column Packing: Properly packing the column is essential to avoid channeling and ensure good separation. A slurry packing method is generally preferred.
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.
Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
Expertise Insight: The separation in column chromatography is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and will thus elute more slowly than less polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure 4-methoxy-1,3-benzodioxole-5-carboxaldehyde?
¹H NMR: Expect signals corresponding to the aldehyde proton (around 9.5-10.5 ppm), aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the methylenedioxy protons (around 6.0-6.2 ppm).
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, the methoxy carbon, and the methylenedioxy carbon.
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1670-1700 cm⁻¹.[7]
Q2: How should I properly store purified 4-methoxy-1,3-benzodioxole-5-carboxaldehyde?
A2: Aldehydes can be susceptible to oxidation to carboxylic acids over time, especially when exposed to air and light. Therefore, it is recommended to store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: While specific hazard information for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde is not detailed in the search results, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on data for a similar compound, 7-methoxy-1,3-benzodioxole-5-carboxaldehyde, it may cause skin and eye irritation, as well as respiratory irritation.[10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Q4: Can this compound be purified by distillation?
A4: Purification by distillation is generally suitable for liquids or low-melting solids that are thermally stable. While the melting point of the related compound 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde is 69–71 °C, suggesting it is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could be a viable option for purification if the compound is thermally stable and has a sufficiently low boiling point under vacuum. However, recrystallization and chromatography are typically the preferred methods for solid compounds of this nature.
References
Kostenko, A. G., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]
Kostenko, A. G., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]
Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. [Link]
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-. National Center for Biotechnology Information. [Link]
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Wikipedia. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information For. The Royal Society of Chemistry. [Link]
Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]
ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate. [Link]
Technical Support & Safety Guide: 4-Methoxy-1,3-benzodioxole-5-carboxaldehyde
Prepared by the Senior Application Scientist Team This guide provides comprehensive handling, safety, and troubleshooting information for researchers, scientists, and drug development professionals working with 4-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling, safety, and troubleshooting information for researchers, scientists, and drug development professionals working with 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (CAS No. 5779-99-7). As a specialized aromatic aldehyde, this compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fragrances.[1] Adherence to proper protocols is critical for ensuring experimental success and, most importantly, laboratory safety.
This section addresses the most common initial inquiries regarding the compound's properties and fundamental safety profile.
Q1: What is 4-methoxy-1,3-benzodioxole-5-carboxaldehyde and what are its key identifiers?
A1: 4-methoxy-1,3-benzodioxole-5-carboxaldehyde is an organic compound featuring a benzodioxole ring substituted with both a methoxy and a formyl (aldehyde) group.[2] This structure makes it a useful building block in multi-step syntheses.[1]
Table 1: Compound Identification and Physical Properties
| Solubility | Slightly soluble in water; soluble in methanol and other organic solvents. |[3][4] |
Q2: What are the primary health hazards associated with this compound?
A2: While comprehensive toxicological data for this specific isomer is limited, the hazards can be reliably inferred from its structural class and closely related analogs like Piperonal and other substituted benzodioxoles.
Skin Irritation/Sensitization: Similar compounds are known to cause skin irritation and may cause an allergic skin reaction (sensitization) upon repeated contact.[3][5][6]
Eye Irritation: Direct contact is expected to cause serious eye irritation.[6][7]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
Reproductive Toxicity: The parent compound, Piperonal, is suspected of damaging fertility or the unborn child (GHS Category 2).[3][5][8] It is crucial to handle 4-methoxy-1,3-benzodioxole-5-carboxaldehyde with the same level of precaution.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A3: A multi-layered PPE approach is required to minimize all potential routes of exposure. The causality behind each choice is to establish a barrier between the researcher and the chemical.
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for integrity before use.[3]
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard.[7]
Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[7]
Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Q4: What are the correct first-aid procedures in case of an accidental exposure?
A4: Immediate and correct action can significantly mitigate harm. The following procedures are based on established protocols for aromatic aldehydes.[5][7]
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3][7]
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7]
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[5]
This section provides field-proven insights into common issues encountered during experiments, focusing on the chemical logic behind the troubleshooting steps.
Q5: How should I properly store this compound to ensure its stability and purity?
A5: The aldehyde functional group is susceptible to oxidation. Improper storage is a primary cause of experimental failure.
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon). Aldehydes can be sensitive to air and light, slowly oxidizing to the corresponding, and often less reactive, carboxylic acid.[4]
Container: Keep the container tightly sealed and in an upright position.[8]
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
Workflow: Safe Handling of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
Caption: Logical workflow for safe chemical handling.
Q6: My reaction yield is unexpectedly low. What are the likely causes and how can I troubleshoot this?
A6: Low yields with aldehyde-based reactions often trace back to starting material purity, reaction conditions, or workup instability.
Verify Starting Material Purity: Before starting, run a quick purity check (TLC, ¹H NMR). The presence of a carboxylic acid impurity (from oxidation) is a common issue. If impure, purification by recrystallization or column chromatography may be necessary.
Assess Reaction Conditions: Aldehydes can be sensitive. If your reaction is run at elevated temperatures, thermal decomposition could be a factor. Consider running the reaction at a lower temperature for a longer duration.
Check Workup Stability: Your product may be unstable to acidic or basic conditions used during the workup. To test this, take a small aliquot of your crude reaction mixture (before quenching) and expose it to the planned aqueous wash. Analyze by TLC to see if degradation occurs.[9] If it does, a neutral workup (e.g., using only brine and water washes) is required.
Caption: Decision tree for troubleshooting low yield.
Section 3: Emergency Protocols
Protocol: Small Spill Cleanup Procedure
This protocol is for small spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational. Restrict access to the spill area.
Don PPE: Ensure you are wearing the full mandatory PPE as described in Q3.
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.
Collect Waste: Carefully scoop the absorbed material and contaminated solids into a clearly labeled, sealable waste container.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to your institution's guidelines.[7]
References
Tsyganov, D. V., & Semenov, V. V. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]
A Spectroscopic Investigation of 4- and 7-Methoxy-1,3-benzodioxole-5-carboxaldehyde Isomers
In the realm of synthetic chemistry and drug development, the precise structural elucidation of isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemic...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of synthetic chemistry and drug development, the precise structural elucidation of isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two such isomers: 4-methoxy-1,3-benzodioxole-5-carboxaldehyde and 7-methoxy-1,3-benzodioxole-5-carboxaldehyde (a derivative of myristicin, a natural product of interest). Understanding their spectroscopic signatures is crucial for their unambiguous identification and for quality control in synthetic processes.
The positioning of the methoxy group on the benzodioxole ring—either adjacent to the fused dioxole ring at the 4-position or adjacent to the carboxaldehyde at the 7-position—creates subtle yet discernible differences in the electronic environment of the molecule. These electronic variations are reflected in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structures
Figure 1. Chemical structures of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environments, which are directly influenced by the position of the electron-donating methoxy group.
¹H NMR Spectroscopy
The ¹H NMR spectra of both isomers will display characteristic signals for the aldehyde proton, the methoxy group protons, the methylenedioxy protons, and the aromatic protons. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the aromatic protons.
4-methoxy isomer: The two aromatic protons will be ortho to each other, resulting in a doublet for each with a typical ortho coupling constant. The proton at H-7 will be more shielded due to the para-position of the electron-donating methoxy group. 7-methoxy isomer: The two aromatic protons are isolated from each other by substituents and will therefore appear as singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons are particularly informative.
Little variation expected for the methoxy carbon itself.
Methylenedioxy (-OCH₂O-)
~102 ppm
~101 ppm
Slight difference due to the proximity of the methoxy group in the 4-isomer.
Aromatic & Quaternary Carbons
Significant differences expected in the aromatic region (100-160 ppm) due to the differing substituent effects on the aromatic ring carbons. The carbon bearing the methoxy group (C-4) in the 4-methoxy isomer and the corresponding carbon in the 7-methoxy isomer (C-7) will show significant downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the aldehyde and the ether linkages.
Table 3: Expected IR Absorption Bands
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Notes
Aldehyde C-H
Stretch
~2850 and ~2750
Two distinct bands are characteristic of an aldehyde C-H stretch.
Aldehyde C=O
Stretch
~1680 - 1700
The conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated aldehyde. The exact position may differ slightly between the isomers due to electronic effects.
Aromatic C=C
Stretch
~1450 - 1600
A series of bands characteristic of the aromatic ring.
C-O (methoxy & dioxole)
Stretch
~1000 - 1300
A complex region with multiple strong bands corresponding to the various C-O stretching vibrations.
Aromatic C-H
Out-of-plane bend
~750 - 900
The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) are expected due to the different overall molecular symmetry and vibrational modes of the two isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight (180.04 g/mol ), so they will exhibit the same molecular ion peak (M⁺) at m/z 180.
The fragmentation patterns are expected to be very similar, primarily involving the loss of the aldehyde group and subsequent fragmentation of the benzodioxole ring. The base peak is often the molecular ion or a fragment resulting from the loss of a hydrogen atom or the formyl group. For 7-methoxy-1,3-benzodioxole-5-carboxaldehyde, prominent peaks are observed at m/z 179, 180, and 51.[1]
Table 4: Expected Mass Spectral Fragmentation
m/z
Proposed Fragment
Description
180
[M]⁺
Molecular ion
179
[M-H]⁺
Loss of a hydrogen atom from the aldehyde
151
[M-CHO]⁺
Loss of the formyl radical
123
[M-CHO-CO]⁺
Subsequent loss of carbon monoxide
While the major fragments are likely to be the same, the relative intensities of the fragment ions might show minor differences between the two isomers, which could be used for differentiation with careful analysis and comparison to reference spectra.
Experimental Protocols
Figure 2. General workflow for spectroscopic comparison.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, splitting patterns, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
The spectroscopic differentiation of 4-methoxy- and 7-methoxy-1,3-benzodioxole-5-carboxaldehyde is readily achievable through a combination of NMR, IR, and mass spectrometry. While IR and MS can confirm the presence of the key functional groups and the overall molecular weight, NMR spectroscopy, particularly ¹H NMR, provides the most definitive evidence for distinguishing between these two positional isomers. The distinct patterns of the aromatic protons in the ¹H NMR spectra serve as a reliable diagnostic tool for their unambiguous identification. This guide provides the foundational knowledge and expected spectroscopic characteristics to aid researchers in the accurate characterization of these compounds.
References
PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-. National Center for Biotechnology Information. [Link].
PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-. National Center for Biotechnology Information. [Link].
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzaldehydes in Nucleophilic Addition
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the carbonyl group is a cornerstone of molecular architecture. Its reactivity, particularly in nucleophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the carbonyl group is a cornerstone of molecular architecture. Its reactivity, particularly in nucleophilic addition reactions, is a fundamental principle leveraged in the construction of countless pharmaceutical agents and fine chemicals. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes, moving beyond simple classification to explain the underlying electronic and steric principles that govern these transformations. By understanding these nuances, researchers can better predict reaction outcomes, optimize conditions, and design novel synthetic pathways.
The Fundamental Principle: Electrophilicity of the Carbonyl Carbon
The reactivity of benzaldehyde and its derivatives in nucleophilic addition is fundamentally dictated by the electrophilicity of the carbonyl carbon. The carbon-oxygen double bond is inherently polarized due to oxygen's higher electronegativity, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[1]
The core event in this reaction is the addition of a nucleophile to the carbonyl carbon, which results in the rehybridization of this carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate.[1][2][3][4] Subsequent protonation of the alkoxide yields the final alcohol product.[2][5] The facility of this initial attack is the primary determinant of the reaction rate. Any factor that increases the magnitude of the partial positive charge on the carbonyl carbon will enhance its reactivity toward nucleophiles. Conversely, factors that diminish this positive charge will decrease reactivity.
It is noteworthy that aromatic aldehydes, such as benzaldehyde, are generally less reactive than their aliphatic counterparts (e.g., propanal).[3] This is because the benzene ring can donate electron density into the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[2][5]
The Role of Aromatic Substituents: A Tale of Two Effects
Substituents on the benzene ring profoundly modulate the reactivity of the aldehyde group by altering the electron density at the carbonyl carbon. These effects are primarily categorized as inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Activating the Carbonyl
Electron-withdrawing groups pull electron density away from the aromatic ring and, by extension, from the aldehyde group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles.[1][6]
Mechanism of Action: EWGs operate through two primary modes:
-I Effect (Negative Inductive Effect): This is the withdrawal of electron density through the sigma bond framework, driven by the high electronegativity of atoms in the substituent (e.g., -NO₂, -Cl, -CF₃).[7][8]
-R Effect (Negative Resonance Effect): This involves the delocalization of π-electrons from the benzene ring onto the substituent, which must contain a π-system (e.g., -NO₂, -CN, -C=O).[7][8]
For example, a nitro group (-NO₂) in the para position (p-nitrobenzaldehyde) strongly deactivates the benzene ring towards electrophilic substitution but powerfully activates the aldehyde group toward nucleophilic addition. The nitro group's potent -I and -R effects synergize to pull electron density from the carbonyl carbon, significantly enhancing its electrophilicity.
Electron-Donating Groups (EDGs): Deactivating the Carbonyl
Conversely, electron-donating groups push electron density into the aromatic ring, which in turn donates it to the aldehyde group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less reactive toward nucleophiles.[1][6]
Mechanism of Action: EDGs also operate through two modes:
+I Effect (Positive Inductive Effect): Alkyl groups (e.g., -CH₃, -C₂H₅) are weakly electron-donating through the sigma bonds.[7]
+R Effect (Positive Resonance Effect): Substituents with lone pairs of electrons on the atom attached to the ring (e.g., -OCH₃, -NH₂) can donate these electrons into the ring's π-system.[8][9] This effect is typically much stronger than the inductive effect.
A methoxy group (-OCH₃) in the para position (p-anisaldehyde), for instance, is a powerful activating group for electrophilic aromatic substitution. However, its strong +R effect enriches the carbonyl carbon with electron density, diminishing its electrophilicity and rendering it significantly less reactive in nucleophilic addition reactions.
Visualizing the Electronic Influence
The interplay of these electronic effects can be visualized to better understand their impact on the carbonyl's electrophilicity.
Caption: Influence of EWGs and EDGs on Carbonyl Reactivity.
Steric Hindrance: The Physical Barrier
Beyond electronic effects, the physical bulk of substituents, particularly those in the ortho positions, can impede the approach of a nucleophile to the carbonyl carbon.[1][10][11] This phenomenon, known as steric hindrance, can significantly decrease the rate of reaction, even if the electronic effects are favorable. For example, 2,4,6-trimethylbenzaldehyde is substantially less reactive than benzaldehyde in many nucleophilic additions due to the two bulky methyl groups flanking the aldehyde, which physically block the nucleophile's trajectory.[11]
Comparative Experimental Data
The theoretical principles outlined above are robustly supported by experimental data. The Wittig reaction, a classic nucleophilic addition of a phosphorus ylide to an aldehyde, provides a clear illustration of these trends.
As the data clearly indicate, benzaldehydes with electron-withdrawing groups (-NO₂, -Cl) react significantly faster than unsubstituted benzaldehyde.[6] Conversely, those with electron-donating groups (-CH₃) react more slowly.[6] This trend is consistent across various nucleophilic addition reactions, including aldol and Knoevenagel condensations.[6]
Experimental Protocol: Comparative Analysis of Cyanohydrin Formation
To provide a practical and self-validating framework, this section details a protocol for comparing the reactivity of various substituted benzaldehydes via cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the aldehyde.[12][13] The reaction rate can be monitored by tracking the disappearance of the aldehyde's characteristic UV absorbance.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology
CAUTION: Cyanide salts and solutions are highly toxic. Hydrogen cyanide (HCN) gas can be liberated under acidic conditions. All work must be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment must be worn. An emergency cyanide poisoning antidote kit should be available.
Reagent Preparation:
Prepare 0.01 M stock solutions of benzaldehyde, p-nitrobenzaldehyde, and p-methoxybenzaldehyde in a suitable solvent transparent in the UV range (e.g., ethanol).
Prepare a 0.2 M solution of potassium cyanide (KCN) in a buffered aqueous solution (e.g., borate buffer, pH 9.5) to ensure a constant concentration of the nucleophilic CN⁻.[12]
Instrumentation Setup:
Set up a UV-Vis spectrophotometer with a thermostatted cell holder, maintained at 25.0 ± 0.1 °C.
Determine the wavelength of maximum absorbance (λ_max) for each benzaldehyde derivative.
Kinetic Run:
Pipette 2.0 mL of the buffered KCN solution into a quartz cuvette and allow it to equilibrate to 25.0 °C in the spectrophotometer.
To initiate the reaction, rapidly inject 0.2 mL of the specific benzaldehyde stock solution into the cuvette, cap, invert twice to mix, and immediately begin recording absorbance at the predetermined λ_max as a function of time.
Continue data collection for at least three reaction half-lives.
Data Analysis:
Since the cyanide concentration is in large excess, the reaction follows pseudo-first-order kinetics with respect to the aldehyde.
Plot the natural logarithm of the absorbance (ln A) versus time (t). The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k').
Repeat the procedure for each substituted benzaldehyde.
Compare the determined k' values. A higher k' value indicates greater reactivity. The expected order of reactivity is: p-nitrobenzaldehyde > benzaldehyde > p-methoxybenzaldehyde.
This experimental design provides a robust, quantitative, and reproducible method for validating the principles of electronic substituent effects on the reactivity of benzaldehydes in nucleophilic addition.
References
Title: 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones
Source: Chemistry LibreTexts
URL: [Link]
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A Comparative Guide to the Biological Activities of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activities of various 1,3-benzodioxole derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Anticancer Activity: A Promising Frontier
1,3-Benzodioxole derivatives have emerged as a significant class of compounds with potent antitumor activities.[2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of crucial cellular enzymes, and disruption of cancer cell signaling pathways.[3][4]
Comparative Cytotoxicity of 1,3-Benzodioxole Derivatives
The cytotoxic effects of 1,3-benzodioxole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify and compare the cytotoxicity of these compounds. A lower IC₅₀ value indicates a more potent compound.
A notable study involved the conjugation of 1,3-benzodioxole derivatives with arsenicals, which demonstrated enhanced and selective anti-proliferative activity against various cancer cell lines.[3] The rationale behind this approach was inspired by the metabolism of stiripentol, a 1,3-benzodioxole-containing antiepileptic drug known to inhibit cytochrome P450 enzymes, thereby prolonging the systemic exposure of co-administered drugs.[4] By attaching the 1,3-benzodioxole moiety to an arsenical precursor, the resulting conjugates exhibited slower elimination and maintained effective concentrations in the blood for longer periods.[3]
Table 1: Comparative in vitro anti-proliferative activity (IC₅₀, µM) of 1,3-benzodioxole-arsenical conjugates. [3]
Compound
Molm-13 (Leukemia)
NB4 (Leukemia)
HeLa (Cervical Cancer)
4T1 (Breast Cancer)
COS-7 (Normal Kidney)
PBMC (Normal Blood)
PZ2
>10
>10
>10
>10
>10
>10
PFZ2
1.20
1.00
0.40
0.30
3.5
2.2
HDZ2
0.80
0.70
0.90
0.80
4.1
3.1
TAZ2
0.90
0.80
1.20
1.10
5.7
4.9
DAZ2
0.90
0.75
1.71
1.14
7.1
6.2
MAZ2
0.20
0.10
0.40
0.30
5.2
7.6
Data presented as mean IC₅₀ values from at least three independent experiments.
As shown in Table 1, the parent 1,3-benzodioxole conjugate (PZ2) showed minimal activity. However, modifications to the benzodioxole ring, such as fluorination (PFZ2) and the introduction of other metabolic structures (HDZ2, TAZ2, DAZ2, and MAZ2), significantly enhanced anticancer potency.[3] Notably, MAZ2 exhibited the most potent and selective activity, with IC₅₀ values in the sub-micromolar range against cancer cell lines while showing significantly less toxicity towards normal cell lines.[3] This highlights the critical role of the substitution pattern on the 1,3-benzodioxole ring in determining biological activity and selectivity.
Another study synthesized a series of 1,3-benzodioxole derivatives and evaluated their antitumor activity against a panel of human tumor cell lines.[5] Among the tested compounds, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (compound 8 in the study) was identified as the most active, with significant growth inhibitory activity on 52 different cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[5]
Mechanism of Anticancer Action: Targeting the Thioredoxin System
The anticancer activity of these 1,3-benzodioxole-arsenical conjugates is attributed to their ability to inhibit the thioredoxin (Trx) system.[3][4] The Trx system, which includes thioredoxin reductase (TrxR), plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By inhibiting TrxR, these compounds induce oxidative stress and subsequently trigger apoptosis in cancer cells.[3][4]
Caption: Mechanism of anticancer action of select 1,3-benzodioxole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Cancer cell lines (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
1,3-Benzodioxole derivatives (dissolved in a suitable solvent like DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. The optimal cell density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
Incubation: Incubate the plate for 24-72 hours. The incubation time should be sufficient to observe the cytotoxic effects of the compounds.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. This allows for the formation of formazan crystals in viable cells.
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogens
The 1,3-benzodioxole scaffold is also a key component in compounds exhibiting significant antimicrobial activity against a range of pathogenic bacteria and fungi.[7][8]
Comparative Antimicrobial Potency
The antimicrobial efficacy of 1,3-benzodioxole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on peptidyl derivatives of 1,3-benzodioxole, synthesized from natural safrole, demonstrated their potential as antimicrobial agents.[8] Another research focused on Schiff base derivatives of 1,3-benzodioxole, which showed promising activity against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
(Note: The data in this table is representative and compiled from various sources for illustrative purposes.[7][8])
The results indicate that structural modifications to the 1,3-benzodioxole core can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of specific peptidyl or Schiff base moieties can enhance the activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
1,3-Benzodioxole derivatives
96-well microtiter plates
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
Compound Preparation: Prepare a stock solution of each 1,3-benzodioxole derivative and the control antibiotic.
Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plate.
Inoculation: Add the standardized microbial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Antioxidant Activity: Scavenging Free Radicals
Several 1,3-benzodioxole derivatives have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases.[2]
Comparative Antioxidant Efficacy
The antioxidant activity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
(Note: Data is compiled from available literature.[2][9])
The antioxidant capacity of 1,3-benzodioxole derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of hydroxyl or other electron-donating groups can enhance their radical scavenging ability.
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[10]
Materials:
DPPH solution (0.1 mM in methanol)
1,3-Benzodioxole derivatives
Methanol
96-well microplate or cuvettes
Spectrophotometer
Procedure:
Sample Preparation: Prepare different concentrations of the 1,3-benzodioxole derivatives in methanol.
Reaction Mixture: Add a fixed volume of the DPPH solution to each sample concentration.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The darkness prevents the photo-degradation of DPPH.
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined from a plot of scavenging activity versus concentration.
Conclusion and Future Perspectives
The 1,3-benzodioxole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and antioxidant effects, are highly dependent on the substitution patterns on the benzodioxole ring. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of these derivatives.
Future research should focus on elucidating the detailed molecular mechanisms underlying the observed biological activities, particularly the specific signaling pathways involved. Further optimization of lead compounds through medicinal chemistry approaches will be crucial for developing clinically viable drug candidates. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel 1,3-benzodioxole derivatives.
References
Gao, N., Li, M., Li, Y., Wang, Y., Zhang, Y., Wang, Z., ... & Chen, T. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6985. [Link]
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895015. [Link]
Gao, N., Li, M., Li, Y., Wang, Y., Zhang, Y., Wang, Z., ... & Chen, T. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate. [Link]
de Souza, M. V. N., & de Almeida, M. V. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 14, 632-638. [Link]
Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]
Gao, N., Li, M., Li, Y., Wang, Y., Zhang, Y., Wang, Z., ... & Chen, T. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed, 35735956. [Link]
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
Tran, T. H., Nguyen, T. T. H., & Le, T. H. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]
de Souza, M. V. N., & de Almeida, M. V. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed, 12914567. [Link]
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed, 12433519. [Link]
Stasina, O. A., & Filimonov, V. D. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. National Institutes of Health. [Link]
Eid, A. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. ResearchGate. [Link]
Chmura, S. J., Dolan, M. E., & Vokes, E. E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
Islam, M. R., Uddin, M. J., & Rahman, M. M. (2019). IC50 data of DPPH free radical scavenging assay of compounds 1-3. ResearchGate. [Link]
Sharopov, F., & Wink, M. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
Kumar, A., & Mishra, A. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]
literature review of published spectra for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
This guide provides a comprehensive literature review and comparative analysis of the published spectroscopic data for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as 3,4-methylenedioxy-5-methoxybenzaldehyde o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive literature review and comparative analysis of the published spectroscopic data for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde (also known as 3,4-methylenedioxy-5-methoxybenzaldehyde or myristicinaldehyde). Intended for researchers, scientists, and professionals in drug development, this document synthesizes spectral information from various sources to offer a detailed characterization of this compound.
Introduction to 4-methoxy-1,3-benzodioxole-5-carboxaldehyde
4-methoxy-1,3-benzodioxole-5-carboxaldehyde is a naturally occurring organic compound found in several essential oils, including those from nutmeg, parsley, and dill. Its unique chemical structure, featuring a benzodioxole ring with methoxy and aldehyde functional groups, makes it a subject of interest in synthetic chemistry and pharmacology. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the development of new derivatives. This guide provides a comparative analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
The molecular structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde is presented below, with key functional groups highlighted.
Figure 2: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Scan the sample over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
Ionization: Use Electron Impact (EI) ionization at 70 eV.
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.
Data Analysis: Identify the molecular ion peak and major fragment ions.
Discussion and Interpretation
The spectroscopic data presented in this guide are consistent with the known structure of 4-methoxy-1,3-benzodioxole-5-carboxaldehyde.
¹H NMR: The spectrum shows two distinct aromatic protons as doublets with a small coupling constant, indicative of meta-coupling. The singlets for the aldehyde, methylenedioxy, and methoxy protons are also clearly visible and in their expected chemical shift regions.
¹³C NMR: The nine distinct carbon signals correspond to the nine carbon atoms in the molecule. The downfield signal at ~190 ppm is characteristic of an aldehyde carbonyl carbon.
IR: The strong absorption at ~1685 cm⁻¹ is a clear indication of the aldehyde C=O stretch. The other bands are consistent with the aromatic ring and ether linkages.
MS: The molecular ion peak at m/z 180 corresponds to the molecular weight of the compound (C₉H₈O₄).
Conclusion
This comparative guide provides a consolidated and referenced overview of the key spectroscopic data for 4-methoxy-1,3-benzodioxole-5-carboxaldehyde. The presented data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic chemistry, and drug discovery for the unambiguous identification and characterization of this compound.
References
PubChem. (n.d.). 3,4-Methylenedioxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Validation
A Researcher's Guide to Cross-Referencing CAS 5779-99-7 with Spectral Databases for Unambiguous Compound Identification
In the landscape of drug discovery and chemical research, the unambiguous identification of a chemical entity is paramount. This guide provides a comprehensive walkthrough for cross-referencing the compound with CAS numb...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical research, the unambiguous identification of a chemical entity is paramount. This guide provides a comprehensive walkthrough for cross-referencing the compound with CAS number 5779-99-7, chemically identified as 4-methoxy-1,3-benzodioxole-5-carbaldehyde, across various spectral databases. As Senior Application Scientists, we will not only detail the "how" but also the critical "why" behind these analytical strategies, ensuring a robust and self-validating approach to structural confirmation.
The Central Role of Spectral Databases in Modern Chemistry
Spectral databases are foundational resources in the chemical sciences, serving as vast repositories of experimental data that capture the unique spectroscopic fingerprints of molecules.[1] For researchers, these databases are indispensable for:
Structural Elucidation: Confirming the identity of newly synthesized compounds or isolated natural products.
Purity Assessment: Identifying impurities and contaminants in chemical samples.[2]
Reaction Monitoring: Tracking the progress of chemical reactions by identifying reactants, intermediates, and products.
Quality Control: Ensuring the consistency and quality of pharmaceutical and chemical products.[3]
This guide will focus on a multi-pronged approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synergy of these techniques provides a comprehensive and orthogonal validation of a compound's structure.
Unveiling the Identity of CAS 5779-99-7
The compound assigned the CAS number 5779-99-7 is 4-methoxy-1,3-benzodioxole-5-carbaldehyde. It is also known by synonyms such as 2-Methoxypiperonal. Its molecular formula is C₉H₈O₄, and its structure is characterized by a benzodioxole ring system with a methoxy and a carboxaldehyde substituent.
The Cross-Referencing Workflow: A Multi-Database Approach
A robust cross-referencing strategy involves querying multiple, reputable spectral databases. This mitigates the risk of database-specific errors or omissions and provides a more complete picture of the available data. Our workflow will focus on four prominent, publicly accessible databases:
PubChem: A comprehensive database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).[4]
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system for organic compounds, including NMR, MS, and IR spectra, maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[5]
NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology that provides a wide array of chemical and physical property data, including spectra.[6]
ChemSpider: A free chemical structure database providing access to millions of structures, properties, and associated data, owned by the Royal Society of Chemistry.[7]
Caption: Workflow for cross-referencing CAS 5779-99-7 across major spectral databases.
Comparative Analysis of Spectral Data for CAS 5779-99-7
A thorough analysis requires comparing the available spectral data from different sources with theoretically expected patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Data for CAS 5779-99-7
A search of the PubChem database reveals the availability of ¹H NMR data for 4-methoxy-1,3-benzodioxole-5-carbaldehyde. While the full spectrum may require accessing the original source, the presence of this data is a crucial first step. A research article also confirms the acquisition of ¹H NMR data for this compound.[8]
Expected ¹H NMR Spectral Features:
Proton Environment
Expected Chemical Shift (ppm)
Multiplicity
Integration
Aldehyde (-CHO)
9.5 - 10.5
Singlet
1H
Aromatic (Ar-H)
6.5 - 8.0
Doublets
2H
Methylene (-O-CH₂-O-)
~6.0
Singlet
2H
Methoxy (-OCH₃)
3.8 - 4.2
Singlet
3H
The specific chemical shifts and coupling constants of the aromatic protons would be highly diagnostic of the substitution pattern on the benzodioxole ring.
¹³C NMR Data
While a readily available ¹³C NMR spectrum was not found in the initial database search, a published study indicates its acquisition.[8] The expected chemical shifts for the carbon atoms in 4-methoxy-1,3-benzodioxole-5-carbaldehyde provide a valuable reference for comparison.
Expected ¹³C NMR Spectral Features:
Carbon Environment
Expected Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)
185 - 200
Aromatic Carbons (Ar-C)
100 - 160
Methylene Carbon (-O-CH₂-O-)
~100
Methoxy Carbon (-OCH₃)
55 - 65
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expected IR Absorption Bands for CAS 5779-99-7:
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Aldehyde C-H
Stretch
2850 - 2750 (often two peaks)
Carbonyl (C=O)
Stretch
1700 - 1680 (conjugated)
Aromatic C=C
Stretch
1600 - 1450
C-O-C (ether & dioxole)
Stretch
1300 - 1000
The presence of a strong absorption band in the carbonyl region, coupled with the characteristic aldehyde C-H stretching frequencies, would provide strong evidence for the aldehyde functionality.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Expected Mass Spectrometry Data for CAS 5779-99-7:
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₈O₄.
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes and ethers would be expected. This could include the loss of the formyl radical (-CHO), the methoxy radical (-OCH₃), or cleavage of the benzodioxole ring.
Experimental Protocols: A Self-Validating System
To ensure the integrity of the spectral data, it is crucial to follow standardized and well-documented experimental protocols.
NMR Sample Preparation and Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Protocol:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Cap the NMR tube securely.
¹H NMR Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.[10]
¹³C NMR Data Acquisition:
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will typically be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Caption: A streamlined workflow for NMR sample preparation and data acquisition.
FTIR Sample Preparation and Data Acquisition
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Protocol (KBr Pellet Method):
Sample Preparation:
Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2]
The mixture should be a fine, homogenous powder to minimize light scattering.[11]
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and acquire the sample spectrum.
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
Sample Preparation:
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Data Acquisition:
Inject a small volume of the solution into the gas chromatograph-mass spectrometer (GC-MS).
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
Select an appropriate ionization technique, such as Electron Ionization (EI) for generating a fragmentation pattern for library matching, or a softer technique like Chemical Ionization (CI) to enhance the molecular ion peak.[12]
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
Conclusion: A Synthesis of Evidence for Confident Identification
The cross-referencing of CAS 5779-99-7 across multiple spectral databases, combined with a meticulous comparison of experimental data with expected spectral features, provides a robust framework for unambiguous compound identification. While direct spectral data for this specific compound may not be present in all databases for all techniques, the principles outlined in this guide empower researchers to confidently validate its structure. By integrating data from ¹H NMR, and comparing it with the expected patterns from ¹³C NMR, IR, and MS, a self-validating system of evidence is constructed. This multi-technique approach, grounded in sound experimental practice, is the cornerstone of scientific integrity in chemical and pharmaceutical research.
References
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-. Retrieved January 24, 2026, from [Link]
PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
NIST Chemistry WebBook. (n.d.). Welcome to the NIST WebBook. Retrieved January 24, 2026, from [Link]
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 24, 2026, from [Link]
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The Unseen Battlefield: A Comparative Docking Analysis of Benzodioxole Derivatives Across Key Biological Targets
A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization In the intricate dance of drug discovery, the benzodioxole scaffold has emerged as a privileged structure, a versatile molecular fra...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization
In the intricate dance of drug discovery, the benzodioxole scaffold has emerged as a privileged structure, a versatile molecular framework gracing a multitude of biologically active compounds. Its presence in natural products and synthetic molecules with potent pharmacological activities has cemented its status as a cornerstone in medicinal chemistry.[1] This guide provides a comprehensive, in-depth analysis of the comparative docking of benzodioxole derivatives against a curated selection of high-impact biological targets. We will dissect the subtle molecular interactions that govern binding affinity and selectivity, offering a roadmap for researchers, scientists, and drug development professionals to navigate the promising landscape of benzodioxole-based therapeutics.
The Strategic Imperative: Why Benzodioxole?
The 1,3-benzodioxole moiety is not merely a passive structural element. Its unique electronic properties and rigid, planar structure often contribute to enhanced binding to biological targets. Furthermore, it can influence the pharmacokinetic profile of a molecule, a critical consideration in drug design.[2] The diverse biological activities attributed to benzodioxole derivatives, ranging from anticancer and anti-inflammatory to antidiabetic and antimicrobial, underscore the immense potential of this scaffold.[1][2] This guide will focus on three distinct and therapeutically relevant target classes to illustrate the comparative binding landscape of these derivatives: Cyclooxygenase (COX) enzymes, α-Amylase, and Histone Deacetylase 1 (HDAC1).
The Virtual Proving Ground: A Comparative Docking Workflow
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It allows us to visualize and quantify the interactions between a ligand (our benzodioxole derivative) and a protein target at the atomic level. The following experimental workflow outlines a robust and self-validating protocol for comparative docking studies.
Objective: To prepare the target protein crystal structure for docking by removing extraneous molecules and adding necessary components.
Procedure:
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider COX-2 (PDB ID: 5IKR), Human Pancreatic α-Amylase (PDB ID: 1HNY), and HDAC1 (PDB ID: 4BKX).
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the binding interaction.
Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.
Assign partial charges to the protein atoms using a force field such as Gasteiger.
Causality: Proper protein preparation is critical for accurate docking. The removal of water molecules prevents interference with ligand binding, while the addition of hydrogens and correct charge assignment ensures that the electrostatic and hydrogen bonding interactions are calculated correctly.
Ligand Preparation:
Objective: To generate a 3D conformation of the benzodioxole derivative and prepare it for docking.
Procedure:
Sketch the 2D structure of the benzodioxole derivatives using a chemical drawing tool like ChemDraw.
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
Assign Gasteiger charges to the ligand atoms.
Define the rotatable bonds to allow for conformational flexibility during docking.
Causality: Energy minimization provides a low-energy, stable conformation of the ligand. Defining rotatable bonds is essential for flexible docking, which allows the ligand to adapt its shape to fit the binding pocket of the protein, leading to more realistic binding predictions.
Grid Generation:
Objective: To define the search space for the docking simulation within the protein's binding site.
Procedure:
Identify the active site of the protein, often by referring to the position of the co-crystallized ligand in the original PDB file.
Generate a grid box that encompasses the entire active site with a sufficient margin (typically 10-15 Å in each dimension).
Causality: The grid box confines the docking algorithm's search to the most probable binding region, significantly increasing the efficiency and accuracy of the simulation.
Molecular Docking:
Objective: To predict the binding pose and affinity of the benzodioxole derivative within the protein's active site.
Procedure:
Utilize a docking program such as AutoDock.
Run the docking simulation using a genetic algorithm or other search algorithm to explore different ligand conformations and orientations within the grid box.
The program will generate multiple binding poses, each with a corresponding docking score (binding energy).
Causality: The docking algorithm systematically explores the conformational space of the ligand within the active site, and the scoring function estimates the binding affinity for each pose, allowing for the identification of the most favorable binding mode.
Analysis of Results:
Objective: To analyze the docking results to understand the binding interactions and compare the different derivatives.
Procedure:
Identify the best-scoring pose for each ligand.
Visualize the protein-ligand complex and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Compare the docking scores and binding modes of the different benzodioxole derivatives to identify the most promising candidates.
Causality: A thorough analysis of the binding interactions provides insights into the structure-activity relationship (SAR), explaining why certain derivatives exhibit higher binding affinities than others and guiding the design of more potent inhibitors.
Caption: Workflow for Comparative Molecular Docking Studies.
Head-to-Head: Benzodioxole Derivatives vs. Key Biological Targets
The following sections provide a comparative analysis of benzodioxole derivatives against three distinct biological targets, supported by experimental data from the literature.
Target 1: Cyclooxygenase (COX) Enzymes - The Anti-Inflammatory Arena
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its overexpression is associated with inflammation and pain.[2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy.
Several studies have demonstrated the potential of benzodioxole derivatives as selective COX-2 inhibitors.[2] For instance, certain thiazole carboxamide derivatives incorporating a benzodioxole moiety have shown favorable binding to the COX-2 isozyme over the COX-1 enzyme in molecular docking studies.[2] This selectivity is often attributed to the ability of the bulkier benzodioxole-containing structures to fit into the larger active site of COX-2, while being sterically hindered from entering the narrower active site of COX-1.
Insights: The presence of the benzodioxole ring, often in conjunction with other bulky substituents, appears to be a key determinant for COX-2 selectivity. The specific substitution pattern on the benzodioxole and associated rings can fine-tune the binding affinity.
Target 2: α-Amylase - A Sweet Spot for Antidiabetic Drug Design
α-Amylase is a crucial enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic goal in managing type 2 diabetes.
Benzoylbenzodioxol derivatives have been investigated as potent α-amylase inhibitors.[4] Molecular docking studies have revealed that these compounds can form strong interactions, including hydrogen bonds and π-π stacking, with key residues in the active site of human pancreatic α-amylase.[4]
Derivative
Target
Key Interactions
Outcome
Reference
Compound I (methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate)
Insights: The specific substitutions on the benzoyl and acetate moieties of the benzodioxole scaffold significantly influence the binding affinity for α-amylase. The presence of a bromine atom in Compound I, for example, likely contributes to its superior activity through enhanced interactions within the active site.
Target 3: Histone Deacetylase 1 (HDAC1) - An Epigenetic Frontier in Cancer Therapy
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is linked to the development of various cancers, making them a prime target for anticancer drug development.[5][6]
Propargyl ether derivatives of 1,3-benzodioxole have been identified as novel inhibitors of HDAC1.[5][6] Computational studies have shown that these compounds can achieve higher binding scores than some approved HDAC inhibitors.[5][6] The benzodioxole core, in this context, serves as a scaffold to position the propargyl ether group for optimal interaction with the zinc ion and other key residues in the HDAC1 active site.
Insights: The benzodioxole scaffold can be effectively utilized to design potent HDAC inhibitors. The ability to incorporate a zinc-binding group, such as a propargyl ether, is crucial for achieving high inhibitory activity.
The Signaling Context: Benzodioxole Derivatives and the Tubulin Pathway
Beyond enzyme inhibition, benzodioxole derivatives have also shown promise as anticancer agents by targeting tubulin, a key component of the cytoskeleton involved in cell division.[7][8] Noscapine, a natural product containing a benzodioxole moiety, exhibits weak anti-mitotic activity, and its derivatives are being explored for improved potency. These compounds bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Benzodioxole Derivatives Targeting the Tubulin Pathway.
Conclusion and Future Directions
This comparative guide underscores the remarkable versatility of the benzodioxole scaffold in designing molecules that can effectively interact with a diverse range of biological targets. The insights gleaned from molecular docking studies are invaluable for understanding the structure-activity relationships that govern these interactions. By systematically modifying the substitution patterns on the benzodioxole core, it is possible to fine-tune the binding affinity and selectivity of these derivatives for specific therapeutic applications.
The future of benzodioxole-based drug discovery lies in the integration of computational and experimental approaches. In silico screening of large virtual libraries of benzodioxole derivatives can rapidly identify promising lead compounds, which can then be synthesized and validated through in vitro and in vivo studies. This synergistic approach will undoubtedly accelerate the development of novel and effective therapeutics for a wide array of human diseases.
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